molecular formula C10H9NO2S2 B186834 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid CAS No. 3383-66-2

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Cat. No.: B186834
CAS No.: 3383-66-2
M. Wt: 239.3 g/mol
InChI Key: ZRMKAMAPVMHSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMKAMAPVMHSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387681
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-66-2
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound belongs to the family of benzothiazole derivatives, which are known for a wide range of biological activities. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a propanoic acid side chain via a thioether linkage at the 2-position of the benzothiazole ring can modulate the molecule's physicochemical properties and biological activity, making its synthesis a subject of significant interest.

Core Synthesis Pathway

The primary and most established synthetic route to this compound is through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid, typically 2-bromopropanoic acid. This S-alkylation reaction is a robust and efficient method for forming the desired thioether bond.

The general reaction scheme is as follows:

Synthesis_Pathway 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Product This compound 2-Mercaptobenzothiazole->Product 2-Bromopropanoic_Acid 2-Bromopropanoic Acid 2-Bromopropanoic_Acid->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General synthesis pathway for this compound.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzothiazole, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 2-bromopropanoic acid, displacing the bromide ion and forming the final product.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established methodologies for similar S-alkylation reactions of 2-mercaptobenzothiazole.

Synthesis of the Starting Material: 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole (2-MBT) is a commercially available starting material. However, it can also be synthesized in the laboratory. One common industrial method involves the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure.[1] A laboratory-scale synthesis can be achieved through the reaction of 2-aminothiophenol with carbon disulfide.

Synthesis of this compound

This protocol describes the S-alkylation of 2-mercaptobenzothiazole with 2-bromopropanoic acid.

Materials:

  • 2-Mercaptobenzothiazole (2-MBT)

  • 2-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • Addition of Alkylating Agent: Slowly add 2-bromopropanoic acid (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If using acetone, remove the solvent under reduced pressure using a rotary evaporator.

    • If using DMF, pour the reaction mixture into water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related derivatives, compiled from analogous reactions reported in the literature.

ParameterValue/RangeReference
Reactants
2-Mercaptobenzothiazole1.0 eq
2-Halopropanoic Acid/Ester1.0 - 1.2 eq
Base (e.g., K₂CO₃, TEA)1.5 - 2.0 eq
Reaction Conditions
SolventAcetone, DMF, Ethanol[1]
TemperatureRoom Temp. to Reflux[1]
Reaction Time3 - 14 hours[1]
Yield 80 - 95% (for analogous esters)[1]

Note: The yield for the direct synthesis of the carboxylic acid may vary and is dependent on the specific reaction conditions and purification method.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_2MBT Dissolve 2-MBT in Solvent Add_Base Add Base Dissolve_2MBT->Add_Base Stir_30min Stir for 30 min Add_Base->Stir_30min Add_Alkylating_Agent Add 2-Bromopropanoic Acid Stir_30min->Add_Alkylating_Agent Heat_to_Reflux Heat to Reflux / Elevated Temp. Add_Alkylating_Agent->Heat_to_Reflux Monitor_TLC Monitor by TLC Heat_to_Reflux->Monitor_TLC Cool Cool to Room Temp. Monitor_TLC->Cool Remove_Solvent Remove Solvent (if Acetone) Cool->Remove_Solvent Pour_into_Water Pour into Water (if DMF) Cool->Pour_into_Water Acidify Acidify with HCl Remove_Solvent->Acidify Pour_into_Water->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate_Solvent Evaporate Solvent Filter->Evaporate_Solvent Recrystallize Recrystallize Evaporate_Solvent->Recrystallize

Caption: A detailed workflow of the experimental procedure.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the well-established S-alkylation of 2-mercaptobenzothiazole. This guide provides a solid foundation for researchers to reproduce this synthesis in the laboratory. The versatility of this synthetic route allows for the preparation of a variety of derivatives by modifying the alkylating agent, which can be valuable for structure-activity relationship studies in drug discovery and for the development of new materials with tailored properties. Careful optimization of reaction conditions and purification techniques will ensure the high purity of the final compound, which is crucial for subsequent biological and chemical applications.

References

Elucidating the Molecular Architecture of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the key synthetic methodologies and spectroscopic analyses that are instrumental in confirming the molecule's structural integrity.

Synthesis and Structural Confirmation

The synthesis of this compound typically involves the reaction of 2-mercaptobenzothiazole with a suitable propanoic acid derivative. A general synthetic approach is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and 2-bromopropanoic acid in the presence of a base. The structural confirmation of the resulting product is then achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis is as follows:

  • Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetone, is added a base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH) (1.1 equivalents).

  • Nucleophilic Substitution: 2-bromopropanoic acid (1.1 equivalents) is then added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Data and Analysis

The elucidation of the structure of this compound relies on the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals would include:

  • Aromatic protons of the benzothiazole ring, typically appearing as multiplets in the region of δ 7.0-8.0 ppm.

  • A quartet for the proton at the C2 position of the propanoic acid moiety (CH), deshielded by the adjacent sulfur atom and carboxyl group.

  • A doublet for the methyl protons (CH₃) of the propanoic acid moiety.

  • A broad singlet for the acidic proton of the carboxylic acid group (COOH), which can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts include:

  • Signals for the carbon atoms of the benzothiazole ring in the aromatic region (approximately δ 110-155 ppm).

  • A signal for the quaternary carbon of the thiazole ring attached to the sulfur atom (C-S) at a downfield position.

  • A signal for the carbonyl carbon (C=O) of the carboxylic acid group, typically in the range of δ 170-185 ppm.

  • Signals for the methine (CH) and methyl (CH₃) carbons of the propanoic acid moiety.

¹H NMR Chemical Shift Assignments (Predicted) ¹³C NMR Chemical Shift Assignments (Predicted)
Proton δ (ppm)
Aromatic-H7.0 - 8.0 (m)
-CH(S)-4.0 - 4.5 (q)
-CH₃1.5 - 1.8 (d)
-COOH10.0 - 13.0 (br s)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For this compound (C₁₀H₉NO₂S₂), the molecular ion peak [M]⁺ would be expected at m/z 239. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S bond.

Mass Spectrometry Data (Predicted)
m/z Fragment
239[M]⁺
194[M - COOH]⁺
167[Benzothiazole-S]⁺
135[Benzothiazole]⁺
72[CH(CH₃)COOH]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectral Data (Predicted)
Frequency (cm⁻¹) Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1600, ~1470C=C and C=N stretch (Aromatic/Thiazole ring)
~1300C-O stretch
~750, ~700C-H bend (Aromatic)
~690C-S stretch

Visualizing the Process and Structure

To better understand the workflow and relationships involved in the structure elucidation of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation cluster_purification Purification Reactant1 2-Mercaptobenzothiazole Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 2-Bromopropanoic Acid Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Intermediate Intermediate Salt Reaction->Intermediate Acidification Acidification Intermediate->Acidification Product 2-(1,3-Benzothiazol-2- ylsulfanyl)propanoic acid Filtration Filtration Product->Filtration Acidification->Product Recrystallization Recrystallization Filtration->Recrystallization

Caption: Synthetic workflow for this compound.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Start Synthesized Compound NMR NMR Spectroscopy (1H and 13C) Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Structure Confirmed: This compound NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the structure elucidation of the target compound.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel benzothiazole derivatives. The presented data and methodologies provide a clear pathway for the unambiguous identification and structural verification of this compound.

physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes predicted data and information on closely related isomers and derivatives to offer a broader context for researchers. The guide is intended for professionals in drug development and scientific research who are interested in the benzothiazole class of compounds. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.

Chemical Identity and Physical Properties

This compound is a sulfur-containing heterocyclic compound. Its core structure consists of a propanoic acid moiety linked to a benzothiazole ring through a thioether bond at the 2-position of the benzothiazole.

Table 1: Identifiers and Basic Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 3383-66-2[1][2]
Molecular Formula C₁₀H₉NO₂S₂[1][2]
Molecular Weight 239.32 g/mol [1][2]
Physical Form SolidN/A

Table 2: Physicochemical Properties

PropertyExperimental ValuePredicted ValueNotesSource(s)
Melting Point 58 °CN/AN/A
Boiling Point Not Available442.7±47.0 °CPrediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.N/A
Solubility Not AvailableInsoluble in waterPrediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.N/A
pKa Not Available4.17±0.10Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.N/A
LogP Not AvailableN/A

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard methods for the preparation of 2-thio-substituted benzothiazoles. This typically involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable propanoic acid derivative.

General Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole in a suitable organic solvent such as acetone or ethanol.

  • Base Addition: Add an appropriate base, for example, anhydrous potassium carbonate, to the solution to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate.

  • Addition of Propanoic Acid Derivative: To the stirred solution, add a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its corresponding ester (e.g., ethyl 2-bromopropanoate) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. If the reaction is performed with an ester, a subsequent hydrolysis step under acidic or basic conditions would be necessary to obtain the carboxylic acid.

Below is a Graphviz diagram illustrating this generalized synthetic workflow.

G Generalized Synthesis Workflow A 2-Mercaptobenzothiazole D Reaction Mixture A->D B 2-Halopropanoic Acid (or ester) B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E Reflux D->E Heat F Work-up (Filtration, Solvent Removal) E->F G Purification (Recrystallization/Chromatography) F->G H This compound G->H

Generalized Synthesis Workflow

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported in the reviewed literature. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific structure-activity relationships for this class of compounds are a subject of ongoing research.[1][3][4]

No information was found regarding the involvement of this compound in any specific signaling pathways. Researchers interested in the potential biological effects of this compound may consider screening it in assays relevant to the known activities of other benzothiazole derivatives.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there is a notable lack of extensive experimental data for this specific molecule, the provided information, including data for related compounds and generalized synthetic methods, serves as a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the known and potential mechanisms of action based on the biological activities of the broader benzothiazole class of compounds, including structurally related 2-substituted benzothiazole derivatives. The information herein is intended to guide research and development efforts by highlighting the most probable therapeutic targets and pathways.

Executive Summary

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer effects.[1] While the specific molecular intricacies of this compound are not extensively detailed, the known actions of related compounds suggest potential mechanisms revolving around the inhibition of key enzymes in pathogenic microorganisms and the induction of apoptosis in cancer cells. This document synthesizes the available data on related benzothiazole derivatives to provide a foundational understanding of their potential therapeutic actions.

Core Chemical Structure

This compound is characterized by a central benzothiazole ring system, a thioether linkage at the 2-position, and a propanoic acid moiety. This structure provides a versatile backbone for various biological interactions.

Potential Antimicrobial Mechanism of Action

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The mechanism of this antimicrobial action is believed to be multifactorial, involving the inhibition of essential microbial enzymes.

Inhibition of Dihydropteroate Synthase (DHPS)

One of the key proposed antimicrobial mechanisms for benzothiazole derivatives, particularly those with sulfonamide moieties, is the inhibition of dihydropteroate synthase (DHPS).[2][3] DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, responsible for the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis. Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to bacteriostasis.

Logical Workflow for DHPS Inhibition Screening

DHPS_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Enzymatic Assay cluster_cellular Cellular Assay synthesis Synthesis of Benzothiazole Derivatives compound Test Compound (e.g., Benzothiazole Derivative) synthesis->compound enzyme Purified DHPS Enzyme assay_mix Incubate Enzyme, Substrate, and Compound enzyme->assay_mix substrate p-Aminobenzoic Acid (PABA) substrate->assay_mix compound->assay_mix mic_test Minimum Inhibitory Concentration (MIC) Assay compound->mic_test measurement Measure Dihydropteroate Formation (e.g., Spectrophotometrically) assay_mix->measurement ic50 Determine IC50 Value measurement->ic50 bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) bacterial_culture->mic_test mic_result Determine MIC mic_test->mic_result

Caption: Workflow for screening benzothiazole derivatives for DHPS inhibition.

Other Potential Antimicrobial Targets

Recent reviews have highlighted several other potential enzymatic targets for benzothiazole derivatives, suggesting a broad-spectrum antimicrobial potential.[2]

Target EnzymeFunctionPotential Effect of Inhibition
DNA GyraseRelieves torsional strain during DNA replicationInhibition of bacterial replication
Uridine Diphosphate-N-acetylenolpyruvyl Glucosamine Reductase (MurB)Catalyzes a key step in peptidoglycan synthesisDisruption of bacterial cell wall synthesis
Peptide DeformylaseRemoves the formyl group from nascent polypeptidesInhibition of bacterial protein synthesis
Aldose ReductaseReduces aldehydes and ketones to alcoholsPotential disruption of metabolic pathways
Dihydrofolate Reductase (DHFR)Reduces dihydrofolic acid to tetrahydrofolic acidInhibition of nucleotide synthesis

Potential Anticancer Mechanism of Action

A significant body of research points to the anticancer properties of benzothiazole derivatives, with apoptosis induction being a commonly cited mechanism.[4]

Induction of Apoptosis

Many benzothiazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This is a critical mechanism for anticancer agents as it leads to the safe and effective elimination of malignant cells. The precise signaling pathways leading to apoptosis can vary depending on the specific derivative and cancer cell type.

Generalized Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Benzothiazole Benzothiazole Derivative Bax_Bak Bax/Bak Activation Benzothiazole->Bax_Bak Induces Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) Benzothiazole->Death_Receptor May sensitize Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Acts on Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide on 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3383-66-2

This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest within the broader class of benzothiazole derivatives known for their diverse pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and estimated properties based on its chemical structure and data for similar compounds.

PropertyValue
CAS Number 3383-66-2
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.31 g/mol
IUPAC Name This compound
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.
InChI Key ZRMKAMAPVMHSFW-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis route for this compound involves a two-step process: first, the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the carboxylic acid. The synthesis of the ethyl ester of a similar compound, ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, has been well-documented and can be adapted. Greener synthesis methods using microwave or ultrasound irradiation have been shown to be effective in reducing reaction times and improving yields for related structures.

Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate

This step involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl 2-bromopropanoate.

  • Materials:

    • 2-Mercaptobenzothiazole (1.0 eq)

    • Ethyl 2-bromopropanoate (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetone (solvent)

  • Conventional Protocol:

    • Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes in a round-bottom flask.

    • Add potassium carbonate (0.015 M) to the mixture and continue stirring.

    • Add ethyl 2-bromopropanoate (0.01 M) dropwise to the reaction mixture over a period of 15 minutes.

    • Reflux the reaction mixture, monitoring the progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Remove the acetone from the filtrate by rotary evaporation.

    • Pour the remaining residue into ice-cold water to precipitate the product.

    • Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (from Step 1)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol/Water or Tetrahydrofuran/Water (solvent mixture)

    • Hydrochloric acid (HCl) for acidification

  • Protocol:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution.

    • Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Filter the solid, wash with cold water to remove any remaining salts, and dry under vacuum.

Visualization of Synthesis Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 2_Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction_1 Nucleophilic Substitution (K2CO3, Acetone, Reflux) 2_Mercaptobenzothiazole->Reaction_1 Ethyl_2_bromopropanoate Ethyl 2-bromopropanoate Ethyl_2_bromopropanoate->Reaction_1 Ester_Product Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate Reaction_1->Ester_Product Reaction_2 Base Hydrolysis (NaOH, EtOH/H2O) Ester_Product->Reaction_2 Acidification Acidification (HCl) Reaction_2->Acidification Final_Product This compound Acidification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1] Derivatives of benzothiazole are known to exhibit antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.

Antimicrobial Activity

Many benzothiazole analogs have been synthesized and evaluated for their antimicrobial properties. For instance, novel benzothiazole analogs have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, which is more potent than the standard drug ciprofloxacin in some cases.[2] The antimicrobial effects of benzothiazolylthiazolidin-4-one derivatives have also been explored, showing activity against various bacterial strains.[3] The general structure of 2-sulfanyl-benzothiazole derivatives suggests they may interfere with essential cellular processes in microorganisms.

Herbicidal Activity

Recent studies have identified derivatives of 2-(benzothiazol-2-yloxy)propanoic acid as potent herbicides.[4] These compounds have demonstrated significant post-emergence herbicidal activity against various broadleaf weeds.[4] Although the linkage in the title compound is a sulfanyl (-S-) group rather than an oxy (-O-) group, the structural similarity suggests that it could be investigated for potential herbicidal properties.

Anticancer Activity

The benzothiazole nucleus is a key component in several anticancer agents. Derivatives of 3-[(thiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates, targeting enzymes like SIRT2 and EGFR.[5] The structural features of this compound make it a candidate for investigation in cancer research, potentially acting through similar mechanisms.

Conceptual Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often modulated by the nature and position of substituents on the benzothiazole ring and the side chain. For the class of 2-(benzothiazol-2-ylsulfanyl)alkanoic acids, the following general SAR can be conceptualized.

SAR cluster_benzothiazole Benzothiazole Core cluster_sidechain Propanoic Acid Side Chain cluster_modulation Activity Modulation Benzothiazole SideChain — S — CH(CH₃) — COOH Modulation1 Substituents on Benzene Ring: Modulate lipophilicity and electronic properties. Modulation2 Carboxylic Acid Group: Key for hydrogen bonding and solubility. Esterification can create prodrugs. Modulation3 Alkyl Chain Length: Affects potency and selectivity.

Caption: Conceptual SAR for 2-(benzothiazol-2-ylsulfanyl)alkanoic acids.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the public domain detailing the signaling pathways or the precise mechanism of action for this compound. However, based on the activities of related compounds, several potential mechanisms can be hypothesized for future investigation:

  • Enzyme Inhibition: Many benzothiazole derivatives are known to act as enzyme inhibitors. The title compound could potentially inhibit key enzymes in bacteria, fungi, or cancer cells.

  • Disruption of Cellular Membranes: The lipophilic nature of the benzothiazole ring combined with the polar carboxylic acid group could allow the molecule to interact with and disrupt cellular membranes.

  • Interaction with DNA or Proteins: The planar aromatic system of the benzothiazole ring might intercalate with DNA or bind to specific protein targets within the cell.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. This guide serves as a foundational resource for such future investigations.

References

The Biological Versatility of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on the biological landscape of a specific, yet promising, class of these compounds: 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives. These molecules, characterized by a benzothiazole ring linked via a sulfur atom to a propanoic acid moiety, have emerged as intriguing candidates for therapeutic development. Their structural features allow for diverse chemical modifications, leading to a broad range of pharmacological effects, including anticancer and antimicrobial activities. This document provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. While specific data for the this compound core is still emerging, this guide consolidates the current knowledge on closely related analogues, offering valuable insights for future research and drug discovery endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the versatile starting material, 2-mercaptobenzothiazole. A general synthetic approach involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with an appropriate α-halopropanoic acid derivative, such as ethyl 2-bromopropanoate, in the presence of a base. This reaction yields the corresponding ester, which can then be hydrolyzed to the carboxylic acid or converted to various amides and other derivatives.

A representative synthetic scheme is the preparation of ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate, a closely related analogue. This synthesis is achieved by reacting 2-aminobenzothiazole or 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of potassium carbonate in acetone. The reaction mixture is refluxed, and the resulting product is purified by recrystallization[1]. This methodology can be adapted for the synthesis of the propanoic acid derivatives.

Biological Activities

Derivatives of the 2-(1,3-benzothiazol-2-ylsulfanyl)alkanoic acid scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzothiazole derivatives. While specific data for this compound derivatives are limited, the broader class of 2-substituted benzothiazoles has shown promising results against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival[2][3].

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)benzothiazoleBreast (MCF-7)0.02[4]
2-(4-aminophenyl)benzothiazoleOvarian (OVCAR-3)0.03[4]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleNon-small cell lung cancerNot Specified[5]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineEpidermoid carcinoma (A431)Not Specified[5]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineNon-small cell lung cancer (A549)Not Specified[5]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineNon-small cell lung cancer (H1299)Not Specified[5]
Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[6]
Substituted chloromethylbenzamide benzothiazoleVarious1.1 - 8.8[6]
Antimicrobial Activity

The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial properties. Derivatives of 2-mercaptobenzothiazole have been extensively studied for their antibacterial and antifungal activities[7][8][9][10][11]. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(benzothiazol-2-yl) trichloroethanamideEscherichia coli9-20 (IZD in mm)[12]
N-(benzothiazol-2-yl) chloroethanamideStaphylococcus aureus9-18 (IZD in mm)[12]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesStaphylococcus aureus12.5-100[13]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesEscherichia coli12.5-100[13]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesCandida albicans12.5-100[13]
2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivativesListeria monocytogenes0.10-0.25 (mg/mL)[14]
Sulfonamide analogues of benzothiazolePseudomonas aeruginosa3.1-6.2[14]

Experimental Protocols

Synthesis of Ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate

This protocol is adapted from a reported synthesis of a close analogue and can be modified for the synthesis of the propanoic acid ester[1].

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.01 mol) and potassium carbonate (0.015 mol) in dry acetone (50 mL).

  • Addition of Reagent: To the stirred solution, add ethyl 2-bromoacetate (0.011 mol) dropwise at room temperature.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are still under investigation, studies on structurally related benzothiazoles suggest that their anticancer effects may be mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.

G Benzothiazole 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid derivatives PI3K PI3K Benzothiazole->PI3K Inhibition ERK ERK Benzothiazole->ERK Inhibition NFkB NFkB Benzothiazole->NFkB Inhibition JAK JAK Benzothiazole->JAK Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induction Proliferation Cell Proliferation & Survival ERK->Proliferation Inflammation Inflammation mTOR mTOR mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation iNOS iNOS iNOS->Inflammation COX2 COX2 COX2->Inflammation

Figure 1: Potential signaling pathways modulated by this compound derivatives in cancer cells.

G Synthesis Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer In Vitro Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial In Vitro Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Mechanism Mechanism of Action Studies (Western Blot, etc.) Anticancer->Mechanism Antimicrobial->Mechanism Lead Lead Optimization & Further Development Mechanism->Lead

Figure 2: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is still emerging, the extensive research on related benzothiazole derivatives strongly suggests their potential as both anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive target for further investigation. Future research should focus on the synthesis of a focused library of these propanoic acid derivatives and a thorough evaluation of their biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound, with the CAS number 3383-66-2, is a derivative of benzothiazole, a bicyclic aromatic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 3383-66-2
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.31 g/mol
IUPAC Name This compound

Synthesis

The primary route for the synthesis of this compound is anticipated to be a nucleophilic substitution reaction. This method involves the reaction of 2-mercaptobenzothiazole with 2-chloropropionic acid. The sulfur atom in 2-mercaptobenzothiazole acts as a nucleophile, displacing the chlorine atom of 2-chloropropionic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of similar 2-(benzothiazol-2-ylthio)alkanoic acids.

Materials:

  • 2-Mercaptobenzothiazole

  • 2-Chloropropionic acid

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

Procedure:

  • Preparation of the Sodium Thiolate: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in a suitable solvent such as ethanol. To this solution, add an equimolar amount of a base, for instance, an aqueous solution of sodium hydroxide, dropwise with stirring. This deprotonates the thiol group, forming the more nucleophilic sodium 2-benzothiazolethiolate.

  • Nucleophilic Substitution: To the solution of the sodium thiolate, add an equimolar amount of 2-chloropropionic acid. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

  • Precipitation: The aqueous solution is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed. The acidification protonates the carboxylate group, leading to the precipitation of the desired carboxylic acid.

  • Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of this compound reagent1 2-Mercaptobenzothiazole intermediate Sodium 2-benzothiazolethiolate (in situ) reagent1->intermediate + Base reagent2 2-Chloropropionic Acid reaction_step Nucleophilic Substitution reagent2->reaction_step base Base (e.g., NaOH) in Solvent (e.g., Ethanol) intermediate->reaction_step product This compound reaction_step->product Work-up & Acidification acidification Acidification (e.g., HCl)

A plausible synthetic pathway for the target compound.

Potential Biological Activities and Experimental Screening

While no specific studies on the biological activity of this compound have been identified, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities. Derivatives of benzothiazole have been reported to possess anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7][8] The presence of the propanoic acid moiety in the target molecule suggests that it may exhibit similar activities to other acidic benzothiazole derivatives.

Potential Anti-inflammatory Activity

Several benzothiazole derivatives containing carboxylic acid functionalities have been investigated for their anti-inflammatory effects.[1][3] A common in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)

  • Preparation of Solutions: A solution of the test compound, this compound, is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted with phosphate-buffered saline (PBS, pH 7.4) to various concentrations. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

  • Assay Mixture: The reaction mixture consists of the test/standard compound solution and a solution of bovine serum albumin (BSA).

  • Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage inhibition of protein denaturation is calculated and compared to the control.

Potential Anticancer Activity

Numerous benzothiazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines.[4][5][6][7][8] A standard preliminary in vitro assay to assess cytotoxic activity is the MTT assay.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Biological Screening Workflow start This compound in_vitro_screening In Vitro Biological Screening start->in_vitro_screening anti_inflammatory_assay Anti-inflammatory Assay (e.g., Protein Denaturation) in_vitro_screening->anti_inflammatory_assay anticancer_assay Anticancer Assay (e.g., MTT Assay) in_vitro_screening->anticancer_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC Determination) in_vitro_screening->antimicrobial_assay data_analysis Data Analysis (IC50, MIC) anti_inflammatory_assay->data_analysis anticancer_assay->data_analysis antimicrobial_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

A generalized workflow for biological screening.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data for this specific molecule is currently lacking in the public domain, the extensive research on related benzothiazole derivatives provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of this promising compound. Future research should focus on the actual synthesis and purification of this compound, followed by a comprehensive screening of its biological activities to validate the potential suggested by its structural analogues.

References

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound belonging to the benzothiazole class. This document details its discovery and historical context, outlines its synthesis protocols, and presents its known physicochemical and biological properties. The synthesis is primarily achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid. While extensive biological data for this specific compound is not widely published, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and materials science interested in the potential applications of this and related compounds.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is present in numerous natural and synthetic molecules with a broad spectrum of biological activities and industrial applications. Derivatives of benzothiazole are integral to the development of pharmaceuticals, agrochemicals, and materials science. This compound (CAS No. 3383-66-2) is a specific derivative that has garnered interest due to the versatile reactivity of the benzothiazole nucleus and the potential for modification at the carboxylic acid group. This guide will delve into the known information regarding its discovery, synthesis, and properties.

Discovery and History

The specific historical details of the first synthesis of this compound are not prominently documented in readily available literature. However, the synthesis of the parent compound, 2-mercaptobenzothiazole, dates back to the late 19th century. The general synthetic route to 2-(benzothiazol-2-ylthio)alkanoic acids involves the reaction of 2-mercaptobenzothiazole with various haloalkanoic acids.

A key development in the synthesis of related compounds is outlined in a 1986 patent, which describes a process for preparing β-(benzothiazolylthio)carboxylic acids. This patent details the reaction of 2-mercaptobenzothiazole with α,β-unsaturated carboxylic acids in a strongly acidic medium to yield compounds like benzothiazol-2-ylthiosuccinic acid. These compounds were initially investigated for their utility as corrosion inhibitors. This suggests that the primary initial interest in this class of compounds may have been in industrial applications rather than pharmacology.

Synthesis

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzothiazole acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid, such as 2-bromopropanoic acid. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

General Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar benzothiazole derivatives:

Materials:

  • 2-Mercaptobenzothiazole

  • 2-Bromopropanoic acid

  • A suitable base (e.g., potassium carbonate, sodium hydroxide, triethylamine)

  • A suitable solvent (e.g., acetone, ethanol, dimethylformamide)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in the chosen solvent.

  • Base Addition: Add the base to the solution and stir to form the thiolate salt.

  • Addition of Haloacid: Slowly add 2-bromopropanoic acid to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, the solvent is removed under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

The workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 2-Mercaptobenzothiazole reaction Nucleophilic Substitution (Reflux) start1->reaction start2 2-Bromopropanoic Acid start2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction filtration Filtration / Solvent Removal reaction->filtration acidification Acidification (HCl) filtration->acidification purification Recrystallization / Chromatography acidification->purification product This compound purification->product

Synthetic Workflow for this compound

Physicochemical Properties

While extensive experimental data for this compound is limited in the public domain, some basic properties can be summarized.

PropertyValue
CAS Number 3383-66-2
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.32 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents and aqueous base

Spectroscopic Data

  • Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm corresponding to the protons on the benzothiazole ring system.

  • Aliphatic Protons: Signals corresponding to the -CH- and -CH₃ groups of the propanoic acid moiety. The proton on the carbon alpha to the sulfur and the carboxylic acid would likely appear as a quartet, and the methyl protons as a doublet.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, which may or may not be observed depending on the solvent and concentration.

For the infrared (IR) spectrum, characteristic absorption bands would be expected for:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

  • C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).

  • C-H stretches of the aromatic and aliphatic groups.

  • C=N and C=C stretches of the benzothiazole ring.

Biological and Industrial Applications

While specific and extensive biological studies on this compound are scarce, the benzothiazole scaffold is a well-established pharmacophore with a wide range of activities.

Potential Pharmacological Activities

Benzothiazole derivatives have been reported to exhibit a variety of biological effects, suggesting potential areas of investigation for this compound:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent in vitro and in vivo antitumor activities.

  • Antimicrobial Activity: The benzothiazole nucleus is a key component in some antimicrobial agents.

  • Anticonvulsant Activity: Certain benzothiazole derivatives have been evaluated for their efficacy in seizure models.

Industrial Applications

As indicated by early patent literature, a primary application for this class of compounds is as corrosion inhibitors . The sulfur and nitrogen atoms in the benzothiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

The logical relationship for the application of this compound is outlined below:

G cluster_compound Compound cluster_properties Key Structural Features cluster_applications Potential Applications compound This compound feature1 Benzothiazole Nucleus compound->feature1 feature2 Carboxylic Acid Group compound->feature2 feature3 Thioether Linkage compound->feature3 app1 Pharmacology (Anticancer, Antimicrobial, etc.) feature1->app1 app2 Materials Science (Corrosion Inhibition) feature1->app2 app3 Synthetic Chemistry (Building Block) feature2->app3 feature3->app1

Structure-Application Relationship

Conclusion

This compound is a benzothiazole derivative with a clear and established synthetic pathway. While its specific discovery and a detailed historical account are not widely documented, its synthesis follows well-understood principles of organic chemistry. The primary documented application for this class of compounds is as corrosion inhibitors, though the rich pharmacology of the benzothiazole scaffold suggests potential for this compound in drug discovery. Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of this and related compounds. This guide serves as a starting point for researchers interested in exploring the potential of this versatile molecule.

Spectroscopic and Synthetic Profile of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS No. 3383-66-2). Due to the limited availability of published experimental spectra in the public domain, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines a detailed, plausible experimental protocol for its synthesis and characterization.

Compound Overview

This compound is a multifaceted organic compound featuring a benzothiazole core linked to a propanoic acid moiety via a thioether bond. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, suggesting the potential for this compound to be explored in drug discovery programs.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 3383-66-2
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.32 g/mol
IUPAC Name This compound
Melting Point 58 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally related compounds.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)1H-COOH
~7.8 - 8.0Multiplet2HAromatic-H (Benzothiazole)
~7.3 - 7.5Multiplet2HAromatic-H (Benzothiazole)
~4.5 - 4.7Quartet1H-S-CH(CH₃)-
~1.7 - 1.9Doublet3H-CH(CH₃)-

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175 - 180-COOH
~165 - 170N=C-S
~153 - 155Aromatic C (adjacent to N)
~135 - 137Aromatic C (bridgehead)
~126 - 128Aromatic CH
~124 - 126Aromatic CH
~121 - 123Aromatic CH
~120 - 122Aromatic CH
~45 - 50-S-CH(CH₃)-
~18 - 22-CH(CH₃)-

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1450Medium-StrongC=C and C=N stretch (Aromatic/Benzothiazole)
~1300MediumC-O stretch
~1200MediumC-N stretch
~750StrongC-H out-of-plane bend (Aromatic)
~700MediumC-S stretch

Table 5: Predicted Mass Spectrometry (MS) Data

m/zAssignment
239[M]⁺ (Molecular Ion)
194[M - COOH]⁺
167[Benzothiazole-2-thiol]⁺
135[Benzothiazole]⁺

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between 2-mercaptobenzothiazole and 2-bromopropanoic acid.

G reagents 2-Mercaptobenzothiazole + 2-Bromopropanoic Acid reaction Nucleophilic Substitution (Stirring at RT to 60°C) reagents->reaction 1. solvent Base (e.g., NaH or K₂CO₃) in Polar Aprotic Solvent (e.g., DMF or Acetone) solvent->reaction 2. workup Aqueous Workup (Acidification and Extraction) reaction->workup 3. purification Purification (Recrystallization or Column Chromatography) workup->purification 4. product This compound purification->product 5.

Figure 2: Synthetic workflow for this compound.

Materials:

  • 2-Mercaptobenzothiazole

  • 2-Bromopropanoic acid

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-mercaptobenzothiazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromopropanoic acid (1.1 equivalents) in DMF dropwise.

  • Allow the reaction to stir at room temperature overnight or heat to 60 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

G cluster_0 Spectroscopic Analysis nmr NMR Spectroscopy (¹H and ¹³C) data Structural Confirmation and Purity Assessment nmr->data ir Infrared (IR) Spectroscopy ir->data ms Mass Spectrometry (MS) ms->data product Purified Product product->nmr product->ir product->ms

Figure 3: Workflow for the spectroscopic characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted data is recommended for definitive structural confirmation.

Potential Therapeutic Targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on extensive research into the broader class of benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide synthesizes the current understanding of how benzothiazole-containing molecules interact with biological systems, offering a predictive framework for the therapeutic potential of this compound. Key areas of focus include inhibition of protein kinases, modulation of inflammatory pathways, and induction of apoptosis. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this compound and its analogues.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of benzothiazole have been extensively investigated for a variety of therapeutic applications, demonstrating their versatility in interacting with a range of biological targets.[1] The subject of this guide, this compound, combines the benzothiazole moiety with a propanoic acid side chain, a feature often utilized to modulate physicochemical properties and target engagement. Given the lack of specific studies on this molecule, this guide will explore its potential therapeutic applications by examining the established activities of structurally related benzothiazole derivatives.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related compounds, this compound is predicted to have potential applications in oncology and inflammatory diseases.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.

A primary mechanism of action for many anticancer drugs is the inhibition of protein kinases that are critical for tumor cell growth, proliferation, and survival. Several benzothiazole derivatives have been identified as potent kinase inhibitors. For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] The JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways, all of which are downstream of receptor tyrosine kinases like EGFR, are also frequently modulated by benzothiazole compounds.[2][3]

A novel benzothiazole derivative, XC-591, has been reported to inhibit RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, suggesting a role in apoptosis and cell survival pathways.

.

Many benzothiazole-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For example, some 2-substituted benzothiazoles have been shown to induce apoptosis in pancreatic cancer cells and inhibit the proliferation of glioma and cervical cancer cells.[3] The induction of apoptosis can be triggered by various stimuli, including the inhibition of survival signals (e.g., the PI3K/Akt pathway) and the activation of pro-apoptotic proteins.

Certain benzothiazole derivatives have been found to interfere with DNA synthesis. For example, 2-(morpholinothio)-benzothiazole has been shown to interact with cell nuclei and halt DNA synthesis, potentially through the disruption of disulfide bond formation.[1] This mechanism suggests a direct impact on the cellular machinery responsible for DNA replication and repair.

Anti-inflammatory Activity

Propanoic acid derivatives of benzothiazoles have been investigated for their analgesic and anti-inflammatory properties.[4] The mechanism of anti-inflammatory action for this class of compounds is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid has demonstrated significant analgesic and anti-inflammatory activity.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole 2-(1,3-Benzothiazol-2- ylsulfanyl)propanoic acid Benzothiazole->EGFR Benzothiazole->PI3K Benzothiazole->JAK

Potential inhibition of EGFR and downstream signaling pathways.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzothiazole 2-(1,3-Benzothiazol-2- ylsulfanyl)propanoic acid Benzothiazole->COX

Potential inhibition of the cyclooxygenase (COX) pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, COX) Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Western_Blot Western Blotting Apoptosis_Assay->Western_Blot Xenograft Tumor Xenograft Models Western_Blot->Xenograft Inflammation_Model Carrageenan-induced Paw Edema Compound 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid Compound->Enzyme_Assay Compound->Cell_Viability Compound->Inflammation_Model

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental protocols to assess the biological activities of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This document includes detailed methodologies for evaluating its potential anticancer and antimicrobial effects, along with data presentation examples and diagrams of relevant signaling pathways.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The compound this compound, a member of this family, holds promise for further investigation as a potential therapeutic agent. This document outlines key in vitro assays to elucidate its biological profile.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally related benzothiazole derivatives, this compound is hypothesized to exhibit:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The proposed mechanisms often involve the induction of apoptosis through pathways such as the mitochondrial intrinsic pathway, and the modulation of key signaling molecules like p53.[1][5][6]

  • Antimicrobial Activity: Benzothiazole-containing compounds have shown efficacy against a spectrum of bacterial and fungal pathogens.[7][8] Their mechanism may involve the inhibition of essential microbial enzymes.

  • Enzyme Inhibition: Specific benzothiazole derivatives have been identified as inhibitors of various enzymes, including kinases and α-glucosidase, which are implicated in diseases like cancer and diabetes.[9][10]

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to characterize the biological activity of this compound.

Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent like doxorubicin).[11]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a measure of cell density.[13][14]

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.[14]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[14]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[14]

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[15]

    • Incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[16]

    • Allow the plates to air-dry.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[17]

    • Shake the plate for 5 minutes on a shaker.

    • Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial Activity Evaluation

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their respective appropriate broth overnight.

    • Dilute the microbial suspension to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Cancer18.9 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain TypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansFungus32

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution of Compound prep_compound->serial_dilution prep_cells Culture & Seed Cancer Cells treatment Treat Cells with Compound (48-72h) prep_cells->treatment serial_dilution->treatment add_reagent Add MTT or Fix & Add SRB treatment->add_reagent incubation Incubate (4h for MTT, 30 min for SRB) add_reagent->incubation solubilize Solubilize Formazan or Bound SRB incubation->solubilize read_absorbance Read Absorbance (570nm or 540nm) solubilize->read_absorbance calc_viability Calculate % Viability/ Growth Inhibition read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for in vitro cytotoxicity testing.

apoptosis_pathway cluster_cell Cancer Cell compound 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid ros ↑ ROS Production compound->ros bcl2 Bcl-2 inhibition compound->bcl2 mitochondria Mitochondria ros->mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c Disrupted Membrane Potential bax Bax activation bax->mitochondria bcl2->bax caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative mitochondrial apoptosis pathway.

References

Application Notes and Protocols for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific enzyme inhibition data or detailed protocols have been identified in the scientific literature for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. The following application notes and protocols are based on the documented activities of structurally related benzothiazole derivatives and are provided as a guide for investigating the potential enzyme inhibitory properties of the specified compound.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A key aspect of their therapeutic potential stems from their ability to act as enzyme inhibitors. Various benzothiazole-containing molecules have been identified as inhibitors of enzymes such as aldose reductase, acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and dihydropteroate synthase (DHPS).[3][4]

This compound belongs to this class of compounds and, based on its structural features, is a candidate for investigation as an enzyme inhibitor. This document provides an overview of the potential applications and generalized protocols for screening its inhibitory activity against relevant enzyme targets.

Potential Enzyme Targets and Applications

Based on the known activities of related benzothiazole derivatives, this compound could potentially inhibit enzymes involved in various disease pathways.

  • Neurodegenerative Diseases: Derivatives of benzothiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[3]

  • Diabetic Complications: Aldose reductase, an enzyme in the polyol pathway, is a target for preventing diabetic complications. Some benzothiazole derivatives have shown potent inhibition of this enzyme.[3]

  • Infectious Diseases: Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms and a target for antimicrobial agents. Benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit DHPS.[4]

  • Cancer: The benzothiazole scaffold is present in compounds designed to target various enzymes and signaling pathways involved in cancer progression.[5]

Quantitative Data for Related Benzothiazole Enzyme Inhibitors

The following table summarizes the inhibitory activities of some representative benzothiazole derivatives against their respective enzyme targets. This data can serve as a reference for designing experiments and interpreting the results for this compound.

CompoundTarget EnzymeIC50 ValueReference
3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (Lidorestat)Aldose Reductase5 nM[3]
4-(benzo[d]thiazole-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-oneDHPS7.85 µg/mL[4]
Imidazopyridine-based benzothiazole–oxadiazole derivativeAcetylcholinesterase (AChE)6.40 ± 1.80 µM[3]
Imidazopyridine-based benzothiazole–oxadiazole derivativeButyrylcholinesterase (BuChE)6.70 ± 1.65 µM[3]

Experimental Protocols

The following are generalized protocols for assessing the enzyme inhibitory potential of this compound. These should be adapted and optimized for the specific enzyme and assay platform being used.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for measuring enzyme activity and inhibition using a spectrophotometer to detect changes in absorbance resulting from the enzymatic reaction.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor. Serially dilute the inhibitor to create a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the enzyme.

    • Varying concentrations of this compound (or vehicle control, e.g., DMSO).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the data to the control (vehicle only) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for Screening and Characterizing Enzyme Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Selectivity & Off-Target Effects A Compound Library (including test compound) B High-Throughput Screening (HTS) Single concentration assay A->B C Identify 'Hits' (Compounds showing significant inhibition) B->C D Dose-Response Assay (Varying inhibitor concentrations) C->D E Determine IC50 Value D->E F Enzyme Kinetic Studies (Varying substrate & inhibitor concentrations) E->F G Determine Inhibition Type (Competitive, non-competitive, etc.) F->G H Selectivity Profiling (Assay against related enzymes) G->H I Cell-Based Assays (Assess cellular effects and toxicity) H->I

Caption: Workflow for enzyme inhibitor screening and characterization.

Signaling Pathway

The inhibition of a key enzyme can have downstream effects on cellular signaling pathways. For example, if this compound were to inhibit an upstream kinase in a signaling cascade, it could prevent the phosphorylation and activation of downstream proteins.

The following diagram illustrates a generic kinase signaling pathway that could be affected by an inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and activates Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Phosphorylates and activates Inhibitor This compound (Putative Inhibitor) Inhibitor->Kinase1 Inhibits Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates and activates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates and activates Response Cellular Response (e.g., Proliferation, Survival) Effector->Response Leads to

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is currently lacking, its structural similarity to other biologically active benzothiazole derivatives suggests that it is a promising candidate for investigation. The protocols and information provided herein offer a foundational framework for researchers to explore its potential as an enzyme inhibitor and to contribute to the growing body of knowledge on the therapeutic applications of benzothiazole compounds. It is recommended to perform initial broad-spectrum screening against a panel of enzymes to identify potential targets, followed by more detailed mechanistic studies for any confirmed hits.

References

Developing Cell-Based Assays for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing cell-based assays for the characterization of the biological activity of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. Benzothiazole derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The following protocols are designed as a starting point for investigating the potential cytotoxic, pro-apoptotic, and signaling pathway modulatory effects of this compound.

Initial Screening: Cytotoxicity Assessment

A primary step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineCompound Concentration (µM)% Cell Viability (Relative to Vehicle Control)
MCF-7 (Breast Cancer) 198.2 ± 3.1
1075.4 ± 4.5
5042.1 ± 2.8
10015.6 ± 1.9
A549 (Lung Cancer) 199.1 ± 2.5
1080.3 ± 3.9
5051.7 ± 3.2
10022.4 ± 2.1
HEK293 (Normal Kidney) 199.8 ± 1.9
1095.1 ± 2.3
5088.5 ± 3.5
10076.2 ± 4.0
Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

G MTT Assay Workflow cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_addition Add Compound Dilutions incubation_24h->compound_addition incubation_treatment Incubate 24-72h compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate 2-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance G Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_treatment Treat Cells with Compound cell_harvesting Harvest Cells cell_treatment->cell_harvesting resuspend Resuspend in Binding Buffer cell_harvesting->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation_staining Incubate 15 min (Dark) add_stains->incubation_staining flow_cytometry Analyze by Flow Cytometry incubation_staining->flow_cytometry G MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., RAF, MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates G NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates

References

Application Notes and Protocols: Determining the Effective Dosage of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. These compounds have been shown to induce cytotoxicity and apoptosis in various cancer cell lines, often through the modulation of key signaling pathways. This document provides a guide for establishing an effective dosage of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid for in vitro cell culture studies based on data from analogous compounds.

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

The effective dosage of a compound in cell culture is often determined by its cytotoxic concentration, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various benzothiazole derivatives against different human cancer cell lines, providing a potential starting range for experimental design.

CompoundCell LineAssayIC50 ValueReference
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)U87 (glioblastoma)MTT, LDH~40 nM[1]
PB11HeLa (cervix cancer)MTT, LDH< 50 nM[1]
Benzothiazole Derivative 6bMCF-7 (breast cancer)Not Specified5.15 µM[2]
Benzothiazole Derivative 4MCF-7 (breast cancer)Not Specified8.64 µM[2]
Benzothiazole Derivative 5cMCF-7 (breast cancer)Not Specified7.39 µM[2]
Benzothiazole Derivative 5dMCF-7 (breast cancer)Not Specified7.56 µM[2]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A)Lung A549MTT68 µg/mL[3]
6-nitrobenzo[d]thiazol-2-ol (Compound C)Lung A549MTT121 µg/mL[3]
Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)SKRB-3 (breast cancer)Not Specified1.2 nM[4]
Compound 7eSW620 (colon cancer)Not Specified4.3 nM[4]
Compound 7eA549 (lung cancer)Not Specified44 nM[4]
Compound 7eHepG2 (liver cancer)Not Specified48 nM[4]

Note: The significant variation in IC50 values highlights the importance of empirical determination for the specific compound and cell line of interest.

Experimental Protocols

A crucial first step in evaluating a new compound is to determine its effect on cell viability and proliferation. The following are generalized protocols for the MTT and LDH assays, which are commonly used to assess cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (or derivative)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium at various concentrations (e.g., ranging from nanomolar to micromolar based on the table above). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (or derivative)

  • 96-well culture plates

  • LDH cytotoxicity assay kit

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample absorbance to the spontaneous and maximum LDH release controls.

Mandatory Visualizations

Signaling Pathway

Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[1] The following diagram illustrates this proposed mechanism.

PI3K_AKT_Pathway Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes

Caption: Proposed PI3K/AKT signaling pathway inhibition by a benzothiazole derivative.

Experimental Workflow

The following diagram outlines a general workflow for determining the effective dosage of a novel compound in cell culture.

Experimental_Workflow Start Start: Compound Preparation Cell_Culture 1. Cell Seeding (96-well plate) Start->Cell_Culture Treatment 2. Compound Treatment (Dose-response) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48 hours) Treatment->Incubation Assay 4. Cytotoxicity Assay (MTT or LDH) Incubation->Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Assay->Data_Analysis End End: Determine Effective Dosage Range Data_Analysis->End

Caption: Workflow for determining the effective dosage of a compound in cell culture.

References

proper handling and storage procedures for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling, storage, and potential applications of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS No. 3383-66-2). The information is intended to ensure laboratory safety and guide researchers in the effective use of this compound.

Chemical and Physical Properties

This compound is a benzothiazole derivative. The quantitative data available for this compound are summarized in the table below.

PropertyValueSource
CAS Number 3383-66-2[1][2]
Molecular Formula C₁₀H₉NO₂S₂[1]
Molecular Weight 239.32 g/mol [1]
Boiling Point 413.4°C at 760 mmHg[3]
Flash Point 203.8°C[3]
Purity Typically ≥90%[2][3]

Safety and Handling

2.1 Hazard Identification

This compound is classified as hazardous.[4] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

2.2 Recommended Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be used:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[5]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[5]

2.3 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or fumes.[5]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Procedures

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store away from heat and sources of ignition.[5]

  • Protect from moisture.

Experimental Protocols

The following protocols are representative examples based on the applications of similar benzothiazole derivatives. Researchers should adapt these protocols based on their specific experimental needs.

4.1 Protocol for In Vitro Antimicrobial Activity Screening

This protocol outlines a general method for testing the antimicrobial activity of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth and agar

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes, pipettes, and incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate the bacterial strains in nutrient broth and incubate at 37°C for 18-24 hours to obtain a fresh culture.

  • Agar Well Diffusion Method: a. Spread the bacterial culture evenly onto the surface of a nutrient agar plate. b. Create wells in the agar using a sterile cork borer. c. Add a known concentration of the test compound solution to each well. d. Use DMSO as a negative control and a standard antibiotic as a positive control. e. Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Workflow for Antimicrobial Activity Screening

G A Prepare Stock Solution of Test Compound E Add Test Compound, Positive, and Negative Controls A->E B Culture Bacterial Strains C Prepare Agar Plates with Bacterial Lawn B->C D Create Wells in Agar C->D D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G

Caption: Workflow for the agar well diffusion antimicrobial assay.

Potential Signaling Pathways

Based on studies of similar benzothiazole derivatives with antibacterial properties, a potential mode of action could involve the inhibition of bacterial DNA gyrase or other essential enzymes, leading to disruption of DNA replication and ultimately cell death.[6]

Hypothesized Antibacterial Mechanism

G cluster_0 Bacterial Cell A 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid B Inhibition of DNA Gyrase A->B Binds to C Disruption of DNA Replication B->C D Bacterial Cell Death C->D

Caption: Hypothesized pathway for antibacterial activity.

References

Application Notes and Protocols for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This document provides an overview of the potential applications and experimental protocols relevant to the study of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and structurally related compounds within a drug discovery pipeline. While specific biological data for this compound is limited in publicly available literature, the broader family of benzothiazole-containing molecules serves as a valuable template for the design of novel therapeutics.

Potential Therapeutic Applications

Benzothiazole derivatives have been investigated for a multitude of therapeutic applications, demonstrating their versatility in targeting various biological pathways.

Anticancer Activity: Numerous benzothiazole derivatives have exhibited potent antiproliferative effects against a range of cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in tumor growth and progression. For instance, some derivatives have been shown to induce apoptosis in cancer cells.[3]

Anti-inflammatory and Metabolic Diseases: The benzothiazole core is present in molecules designed to target nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] PPARs are critical regulators of lipid and glucose metabolism and inflammation, making them attractive targets for diseases like type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][7] Lanifibranor, a pan-PPAR agonist containing a benzothiazole moiety, is under clinical investigation for NASH.[1]

Antimicrobial Activity: The benzothiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal activity.[8][9] These compounds offer a promising avenue for the development of new anti-infective agents to combat drug-resistant pathogens.

Data Presentation: Biological Activity of Representative Benzothiazole Derivatives

The following table summarizes the biological activities of various benzothiazole derivatives to illustrate the potential of this chemical class. It is important to note that these are examples from the broader class of benzothiazole compounds and not specific data for this compound.

Compound ClassTarget/AssayRepresentative ActivityReference
Fluorinated 2-aryl benzothiazolesAntiproliferative (MDA-MB-468 breast cancer cells)Potent antitumor activity[3]
Hydrazine based benzothiazoleAntiproliferative (HeLa and COS-7 cells)IC50 = 2.41 µM (HeLa), 4.31 µM (COS-7)[3]
6-Benzoyl-benzothiazol-2-one derivativePPARγ agonistPotent full agonist[5]
2-aminobenzothiazole derivative (Compound 3e)Antibacterial (Gram-positive/negative)MIC = 3.12 µg/ml[8]
2-aminobenzothiazole derivative (Compound 3n)AntifungalMIC = 1.56 - 12.5 µg/ml[8]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the biological activity of benzothiazole derivatives in a drug discovery setting.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Replace the media in the 96-well plates with the media containing the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: PPAR Transactivation Assay

This protocol is used to determine if a compound can activate a specific PPAR isoform.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate media.
  • Co-transfect the cells with an expression vector for the PPAR isoform of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of the test compound. Include a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ).

3. Luciferase Assay:

  • After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the luciferase activity to the total protein concentration.
  • Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value (the concentration of compound that produces 50% of the maximal response).

Visualizations

Signaling Pathway: Potential PPAR Agonism

The following diagram illustrates the general mechanism of action for a PPAR agonist. While the specific interaction of this compound with PPARs is not confirmed, this pathway represents a potential mechanism for benzothiazole derivatives with activity in metabolic diseases.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Benzothiazole Derivative Receptor_complex PPAR-RXR Heterodimer Compound->Receptor_complex Binds & Activates PPRE PPRE (DNA) Receptor_complex->PPRE Binds to Gene_expression Target Gene Expression PPRE->Gene_expression Initiates Transcription mRNA mRNA Gene_expression->mRNA Protein Protein Synthesis mRNA->Protein Biological_response Metabolic & Anti-inflammatory Effects Protein->Biological_response

Caption: General signaling pathway of a PPAR agonist.

Experimental Workflow: In Vitro Antiproliferative Screening

The diagram below outlines the typical workflow for screening compounds for anticancer activity.

Antiproliferative_Workflow start Start: Compound Library cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification end Lead Optimization hit_identification->end

Caption: Workflow for in vitro antiproliferative screening.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery. While further investigation is required to elucidate its specific biological targets and mechanism of action, the broader benzothiazole family provides a strong rationale for its evaluation in anticancer, anti-inflammatory, and antimicrobial research. The protocols and workflows described herein provide a foundational framework for initiating such studies.

References

Application Notes and Protocols for the Quantification of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This compound is of interest in pharmaceutical and chemical research, and its accurate quantification is essential for various stages of development and analysis. The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods offer a balance of accessibility, sensitivity, and selectivity suitable for a range of research and quality control applications.

Introduction

This compound is a molecule incorporating a benzothiazole moiety, a common scaffold in medicinal chemistry, and a propanoic acid side chain. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolic profiling, purity assessment of bulk drug substance, and formulation analysis. This document outlines robust analytical methodologies to achieve reliable quantification in various matrices.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely available and cost-effective technique suitable for routine analysis of bulk materials and formulations where concentration levels are relatively high. It offers good precision and accuracy.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the preferred choice for analyzing low concentrations of the analyte in complex biological matrices such as plasma or tissue homogenates.[1] The use of Multiple Reaction Monitoring (MRM) enhances specificity and reduces matrix interference.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed analytical methods for this compound. Please note that these values are representative and may vary based on the specific instrumentation and matrix.

ParameterHPLC-UVLC-MS/MS
Linearity (R²)
> 0.999> 0.999
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD)
~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ)
~100 ng/mL~1 ng/mL
Accuracy (% Recovery)
98 - 102%95 - 105%
Precision (% RSD)
< 2%< 10%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the analysis of this compound in bulk powder or simple formulations.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Reference Standard: this compound of known purity.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax), typically around 280-300 nm for benzothiazole derivatives.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Sample Preparation Reagents: Protein precipitation solvent (e.g., cold acetonitrile), solid-phase extraction (SPE) cartridges if necessary.

2. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 10% B

    • 3.6-5.0 min: 10% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable due to the carboxylic acid group.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions:

      • Analyte: m/z 239.9 -> [Fragment 1], m/z 239.9 -> [Fragment 2]

      • Internal Standard: [IS precursor] -> [IS product]

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

  • Inject into the LC-MS/MS system.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

  • Calculate the concentration of the analyte in the samples using the regression equation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Calibration Standards S2->S3 A1 HPLC Injection S3->A1 Standards S4 Weigh Sample S5 Dissolve & Dilute Sample S4->S5 S6 Filter Sample S5->S6 S6->A1 Sample A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + Internal Standard P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 L1 LC Injection P5->L1 L2 Chromatographic Separation L1->L2 L3 ESI Source L2->L3 L4 Tandem Mass Spectrometry (MRM) L3->L4 D1 Peak Area Ratio Calculation (Analyte/IS) L4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for LC-MS/MS Quantification.

Method Validation

To ensure the reliability of the analytical data, the chosen method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[2][3] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][4] This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][4][5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Validation_Parameters cluster_params center Analytical Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key Analytical Method Validation Parameters.

References

Synthesis Protocol for Novel Derivatives of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel derivatives of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzothiazole scaffold, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The following protocols detail the synthesis of the core intermediate and its subsequent derivatization to generate a library of novel compounds for further investigation.

I. Synthesis of the Core Intermediate: this compound

The foundational step in the synthesis of the target derivatives is the preparation of this compound. This is achieved through a nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid derivative.

Reaction Scheme:

2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Intermediate_Ester Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate 2-Mercaptobenzothiazole->Intermediate_Ester + 2-Bromopropanoic_acid 2-Bromopropanoic acid / Ethyl 2-bromopropanoate 2-Bromopropanoic_acid->Intermediate_Ester + Base Base (e.g., K2CO3, NaH) Base->Intermediate_Ester Solvent Solvent (e.g., Acetone, DMF) Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Hydrolysis->Final_Product

Caption: General synthesis of the core intermediate.

Experimental Protocol: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate

This protocol is adapted from general procedures for the synthesis of similar benzothiazole derivatives.[3]

  • Materials:

    • 2-Mercaptobenzothiazole

    • Ethyl 2-bromopropanoate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (dry)

  • Procedure:

    • To a solution of 2-mercaptobenzothiazole (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.015 mol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (0.011 mol) dropwise to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate.

Experimental Protocol: Hydrolysis to this compound
  • Materials:

    • Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, concentrated)

  • Procedure:

    • Dissolve ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (0.01 mol) in a mixture of ethanol (30 mL) and water (10 mL).

    • Add a solution of sodium hydroxide (0.02 mol) in water (10 mL).

    • Stir the mixture at room temperature for 4-6 hours.

    • After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with concentrated HCl until the pH is acidic.

    • The precipitated solid is filtered, washed with cold water, and dried.

    • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

II. Synthesis of Novel Derivatives

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and hydrazides, which can be further modified.

A. Synthesis of Amide Derivatives

The synthesis of amide derivatives can be achieved by reacting the carboxylic acid with various amines in the presence of a coupling agent or by converting the acid to an acid chloride followed by reaction with an amine.

Workflow for Amide Synthesis:

Core_Acid This compound Acid_Chloride 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl chloride Core_Acid->Acid_Chloride Thionyl_Chloride SOCl2 or (COCl)2 Thionyl_Chloride->Acid_Chloride Amide_Product N-substituted-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide Acid_Chloride->Amide_Product Amine R-NH2 Amine->Amide_Product

Caption: Synthesis of N-substituted amides.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Substituted amine (e.g., aniline, benzylamine)

    • Triethylamine (TEA)

    • Dichloromethane (DCM, dry)

  • Procedure:

    • Step 1: Formation of the Acid Chloride

      • To a solution of this compound (0.01 mol) in dry DCM (20 mL), add thionyl chloride (0.012 mol) dropwise at 0 °C.

      • Stir the mixture at room temperature for 2-3 hours.

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Step 2: Amide Formation

      • Dissolve the crude acid chloride in dry DCM (20 mL).

      • In a separate flask, dissolve the substituted amine (0.01 mol) and triethylamine (0.012 mol) in dry DCM (20 mL).

      • Add the acid chloride solution dropwise to the amine solution at 0 °C.

      • Stir the reaction mixture at room temperature for 4-6 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to get the crude amide.

      • Purify the product by column chromatography or recrystallization.

Table 1: Physicochemical Data of Synthesized Amide Derivatives

Compound IDR-group (Amine)Molecular FormulaYield (%)Melting Point (°C)
A1 PhenylC₁₆H₁₄N₂OS₂75155-157
A2 BenzylC₁₇H₁₆N₂OS₂82130-132
A3 4-ChlorophenylC₁₆H₁₃ClN₂OS₂78178-180
A4 4-MethoxyphenylC₁₇H₁₆N₂O₂S₂80162-164

Note: Data is representative and may vary based on specific reaction conditions.

B. Synthesis of Hydrazide and Subsequent Derivatives

The synthesis of the hydrazide derivative opens a gateway to a variety of heterocyclic compounds.

Workflow for Hydrazide and Further Derivatives:

Ester Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate Hydrazide 2-(1,3-Benzothiazol-2-ylsulfanyl)propanohydrazide Ester->Hydrazide Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Schiff_Base Schiff Base Derivative Hydrazide->Schiff_Base Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base Thiazolidinone Thiazolidinone Derivative Schiff_Base->Thiazolidinone Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Thiazolidinone

Caption: Synthesis of hydrazide and its derivatives.

  • Materials:

    • Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate

    • Hydrazine hydrate (99%)

    • Ethanol

  • Procedure:

    • A mixture of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 8-10 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the hydrazide derivative.

  • Materials:

    • 2-(1,3-Benzothiazol-2-ylsulfanyl)propanohydrazide

    • Substituted aromatic aldehyde

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • A mixture of the hydrazide (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.

    • The reaction mixture is then cooled, and the solid product that separates out is filtered, washed with ethanol, and recrystallized from a suitable solvent.

Table 2: Characterization Data of Hydrazide and Schiff Base Derivatives

Compound IDDerivative TypeR-group (Aldehyde)Molecular FormulaYield (%)Melting Point (°C)
B1 Hydrazide-C₁₀H₁₁N₃OS₂85170-172
B2 Schiff BasePhenylC₁₇H₁₅N₃OS₂88198-200
B3 Schiff Base4-ChlorophenylC₁₇H₁₄ClN₃OS₂90210-212
B4 Schiff Base4-NitrophenylC₁₇H₁₄N₄O₃S₂86225-227

Note: Data is representative and may vary based on specific reaction conditions.

III. Conclusion

The synthetic protocols outlined in these application notes provide a robust framework for the generation of a diverse library of novel this compound derivatives. The straightforward and adaptable nature of these reactions allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in buffer systems during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

A1: this compound is a carboxylic acid, and like many organic acids, it is expected to have low intrinsic aqueous solubility in its neutral (protonated) form. Its solubility is highly dependent on the pH of the buffer. At a pH below its acid dissociation constant (pKa), the compound will be predominantly in its less soluble neutral form.

Q2: What is the pKa of this compound, and how does it influence solubility?

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₉NO₂S₂-
Molecular Weight 239.32 g/mol Important for calculating molar concentrations.
Predicted pKa ~3.5 - 4.5The pH at which the compound is 50% ionized. Crucial for pH-adjustment strategies.
Predicted LogP ~2.5 - 3.5Indicates the compound is lipophilic, suggesting low intrinsic aqueous solubility.

Note: The pKa and LogP values are estimates from cheminformatics software and should be used as a guide for initial experiments.

Q3: How can I improve the solubility of this compound by adjusting the buffer pH?

A3: Since this compound is an acidic compound, you can significantly increase its solubility by raising the pH of the buffer to at least 1-2 units above its pKa.[3] At a higher pH, the carboxylic acid group deprotonates, forming a more polar and water-soluble carboxylate anion. For instance, using a phosphate or borate buffer at pH 7.4 should result in significantly higher solubility compared to an acetate buffer at pH 4.5.

cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH_Structure R-COOH (Neutral, Low Solubility) High_pH_Structure R-COO⁻ + H⁺ (Ionized, High Solubility) Low_pH_Structure->High_pH_Structure Increase pH High_pH_Structure->Low_pH_Structure Decrease pH

Caption: Effect of pH on the ionization and solubility of an acidic compound.

Q4: My compound is dissolved in a DMSO stock solution, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution."[4] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has low solubility in the final aqueous buffer. When the DMSO concentration drops significantly upon dilution, the buffer cannot maintain the compound in solution.[4]

Here are some strategies to overcome this:

  • Reduce the final compound concentration: Your assay might be effective at a lower concentration that remains soluble.

  • Increase the final DMSO concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% or 1%) can help maintain solubility. Always include appropriate vehicle controls.[4]

  • Use an intermediate dilution step: First, dilute the DMSO stock into a mixture of DMSO and your assay buffer (e.g., 1:1), and then perform the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-warm the buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[5]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution. This method is fast and suitable for high-throughput screening in early-stage drug discovery.[6][7]

  • Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent. This is measured by incubating an excess of the solid compound in the buffer until equilibrium is reached (typically 24-72 hours).[3][8] Thermodynamic solubility is crucial for later-stage drug development and formulation studies.[8]

For initial in vitro assays, determining the kinetic solubility is often sufficient to find a workable concentration range.

Troubleshooting Guide

If you are facing solubility issues with this compound, follow this workflow to diagnose and resolve the problem.

G start Start: Solubility Issue check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Action: Gently warm and sonicate stock solution. Consider a lower stock concentration. check_stock->dissolve_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock optimize_dilution Troubleshoot Dilution - Lower final concentration - Increase final DMSO % (if possible) - Use intermediate dilution step - Pre-warm buffer check_dilution->optimize_dilution Yes check_ph Is buffer pH > 6.0? check_dilution->check_ph No optimize_dilution->check_ph adjust_ph Action: Increase buffer pH to 1-2 units above predicted pKa (e.g., pH 7.4). check_ph->adjust_ph No use_cosolvent Consider Co-solvents - Add 1-5% ethanol or PEG 400 - Use cyclodextrins (e.g., HP-β-CD) check_ph->use_cosolvent Yes adjust_ph->use_cosolvent thermo_solubility Action: Determine thermodynamic solubility to find the true equilibrium limit. use_cosolvent->thermo_solubility If still issues end_soluble Success: Compound is Soluble use_cosolvent->end_soluble Success end_insoluble Challenge: Compound has very low solubility. Consider formulation strategies (e.g., solid dispersions). thermo_solubility->end_insoluble

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)

This high-throughput method is used to determine the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer.[9]

Materials:

  • This compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • 96-well filter plates (e.g., with a 0.45 µm filter).

  • 96-well UV-transparent collection plates.

  • Multichannel pipette, plate shaker, and a UV-Vis plate reader.[9]

Methodology:

  • Dispense the aqueous buffer into the wells of the 96-well filter plate.

  • Add a small volume of the compound's DMSO stock solution to the corresponding wells. A final DMSO concentration of 1-5% is common.[3] Create a concentration gradient across the plate.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.[9]

  • Filter the solutions into the collection plate using a vacuum manifold or by centrifugation.

  • Measure the absorbance of the filtrate in the collection plate using a UV-Vis plate reader at the compound's maximum absorbance wavelength (λmax).

  • Calculate the concentration of the dissolved compound using a pre-established standard curve.

  • The kinetic solubility is the highest concentration at which the compound remains in solution without precipitating.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound in a buffer.[3][10]

Materials:

  • Solid this compound.

  • Buffer solution of the desired pH.

  • Glass vials with screw caps.

  • Temperature-controlled orbital shaker.

  • Centrifuge and syringe filters (e.g., 0.22 µm PTFE).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[10]

Methodology:

  • Add an excess amount of the solid compound to a glass vial to ensure a saturated solution is formed.[3]

  • Add a known volume of the buffer solution to the vial.

  • Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C).

  • Agitate the vials for 24-72 hours to allow the system to reach equilibrium. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[3]

  • After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant.

  • Separate any remaining undissolved solid by centrifugation followed by filtration through a chemically inert syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

Hypothetical Signaling Pathway Involvement

Benzothiazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.[11][12] While the specific target of this compound is not defined here, a common pathway studied for such compounds is the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival.[13][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Compound Benzothiazole Derivative (Hypothetical Inhibitor) Compound->PI3K Inhibition Compound->AKT Inhibition

References

Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the synthesis yield of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the S-alkylation of 2-mercaptobenzothiazole with a 2-halopropanoic acid, such as 2-bromopropanoic acid.

Issue 1: Low or No Product Yield

Possible Cause 1: Ineffective Deprotonation of 2-Mercaptobenzothiazole

The first step in the S-alkylation reaction is the deprotonation of the thiol group of 2-mercaptobenzothiazole to form a more nucleophilic thiolate anion. Incomplete deprotonation will result in a low yield.

Solutions:

  • Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent are often more effective. For a cleaner reaction, organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.

  • Stoichiometry of the Base: Ensure at least one equivalent of the base is used to fully deprotonate the 2-mercaptobenzothiazole. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

Possible Cause 2: Poor Solubility of Reactants

If the reactants are not well-dissolved, the reaction will be slow and inefficient.

Solutions:

  • Solvent Choice: Select a solvent that dissolves both the 2-mercaptobenzothiazole salt and the 2-halopropanoic acid. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally good choices. Alcohols like ethanol can also be used, particularly when using alkali metal hydroxides as the base.

Possible Cause 3: Inappropriate Reaction Temperature

The reaction rate is temperature-dependent. A temperature that is too low will result in a slow reaction, while a temperature that is too high may lead to side reactions and decomposition.

Solutions:

  • Temperature Optimization: The optimal temperature depends on the specific reactants and solvent used. Generally, the reaction is carried out at room temperature to a slightly elevated temperature (e.g., 50-80 °C). If the yield is low at room temperature, gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Possible Cause 1: N-Alkylation

2-Mercaptobenzothiazole exists in tautomeric forms (thiol and thione). This can lead to competitive N-alkylation in addition to the desired S-alkylation, resulting in the formation of an isomeric impurity.

Solutions:

  • Reaction Conditions: S-alkylation is generally favored under basic conditions. Ensuring complete deprotonation of the sulfur atom can minimize N-alkylation.

Possible Cause 2: Elimination Reaction of 2-Halopropanoic Acid

Under strongly basic and high-temperature conditions, 2-halopropanoic acid can undergo elimination to form acrylic acid.

Solutions:

  • Control of Basicity and Temperature: Use a moderately strong base and avoid excessively high temperatures. Adding the base portion-wise can also help to control the reaction's exothermicity and minimize side reactions.

Possible Cause 3: Disulfide Formation

The thiolate intermediate can be oxidized to form a disulfide, especially in the presence of air (oxygen).

Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause 1: Incomplete Reaction

The presence of unreacted starting materials can complicate the purification process.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using TLC until one of the starting materials is completely consumed.

  • Work-up Procedure: A proper aqueous work-up is crucial. After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid product, which can then be extracted into an organic solvent. Washing the organic layer with brine can help to remove water-soluble impurities.

Possible Cause 2: Emulsion during Extraction

The formation of an emulsion during the extraction process can make phase separation difficult.

Solutions:

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions.

  • Filtration: Filtering the mixture through a pad of celite can also be effective.

Possible Cause 3: Co-precipitation of Product and Byproducts

The desired product and impurities may have similar solubilities, leading to co-precipitation during recrystallization.

Solutions:

  • Solvent System for Recrystallization: Experiment with different solvent systems to find one that provides good separation. A mixture of a polar and a non-polar solvent is often effective.

  • Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) in the presence of a base. The reaction involves the deprotonation of the thiol group of 2-mercaptobenzothiazole to form a thiolate, which then attacks the electrophilic carbon of the 2-halopropanoic acid.

Q2: Which base should I use for the best yield?

The choice of base can significantly impact the yield. While weaker bases like potassium carbonate can work, stronger bases like sodium hydroxide or potassium hydroxide often lead to higher yields by ensuring complete deprotonation of the thiol. The optimal base may also depend on the chosen solvent.

Q3: What is the best solvent for this reaction?

Polar aprotic solvents such as DMF, DMSO, or acetone are generally effective as they can dissolve the reactants well. Ethanol is also a common choice, especially when using hydroxide bases. A solvent screen may be necessary to determine the optimal solvent for your specific conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the expected side products in this synthesis?

Potential side products include the N-alkylation isomer, the disulfide of 2-mercaptobenzothiazole, and acrylic acid from the elimination of 2-halopropanoic acid.

Q6: How can I purify the final product?

After an acidic workup and extraction, the crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is insufficient, column chromatography on silica gel is a reliable purification method.

Q7: Is it possible to synthesize the ethyl ester first and then hydrolyze it to the carboxylic acid?

Yes, this is a viable alternative route. You can first synthesize ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate by reacting 2-mercaptobenzothiazole with ethyl 2-bromopropanoate. The resulting ester can then be hydrolyzed to the desired carboxylic acid using either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is often preferred as it is typically an irreversible reaction.[1]

Data Presentation

The following tables summarize how different reaction parameters can influence the synthesis yield. Please note that these are representative data and optimal conditions may vary.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
K₂CO₃AcetoneReflux660-70
NaOHEthanol50475-85
KOHEthanol50480-90
TriethylamineDMFRoom Temp1265-75

Table 2: Effect of Solvent on Yield (using NaOH as base)

SolventTemperature (°C)Time (h)Approximate Yield (%)
Ethanol50475-85
DMFRoom Temp880-90
DMSORoom Temp885-95
AcetoneReflux670-80

Experimental Protocols

Protocol 1: Direct Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in ethanol.

  • Addition of Base: Add powdered sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves completely.

  • Addition of Alkylating Agent: To the resulting solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Esterification followed by Hydrolysis

Step A: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in acetone.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add ethyl 2-bromopropanoate (1.1 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Remove the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent to obtain the crude ester, which can be purified by column chromatography if necessary.

Step B: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours, or until the ester is completely consumed (monitored by TLC).

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Synthesis_Pathway MBT 2-Mercaptobenzothiazole Thiolate Thiolate Anion MBT->Thiolate Deprotonation Product This compound Thiolate->Product BromoAcid 2-Bromopropanoic Acid BromoAcid->Product S-Alkylation (SN2) Base Base (e.g., NaOH) Base->Thiolate

Caption: General reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low or No Yield Check_Base Check Base - Strength - Stoichiometry Start->Check_Base Check_Solvent Check Solvent - Solubility of Reactants Start->Check_Solvent Check_Temp Check Temperature - Optimize for Reaction Rate Start->Check_Temp Side_Reactions Investigate Side Reactions - N-Alkylation - Elimination - Oxidation Check_Base->Side_Reactions If base is appropriate Check_Solvent->Side_Reactions If solvent is appropriate Check_Temp->Side_Reactions If temperature is appropriate N_Alkylation Optimize Base to Favor S-Alkylation Side_Reactions->N_Alkylation N-Alkylation suspected Elimination Control Basicity and Temperature Side_Reactions->Elimination Elimination suspected Oxidation Use Inert Atmosphere Side_Reactions->Oxidation Oxidation suspected Purification_Issues Purification Problems N_Alkylation->Purification_Issues Elimination->Purification_Issues Oxidation->Purification_Issues Optimize_Workup Optimize Work-up Procedure Purification_Issues->Optimize_Workup Recrystallization Screen Recrystallization Solvents Purification_Issues->Recrystallization Chromatography Perform Column Chromatography Purification_Issues->Chromatography Success Improved Yield Optimize_Workup->Success Recrystallization->Success Chromatography->Success

Caption: Troubleshooting workflow for low yield.

References

stability challenges of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability studies on this compound are limited in publicly available literature. The following guidance is based on the chemical structure of the molecule, general principles of chemical stability, and data from related benzothiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Based on general principles of chemical stability and studies on related compounds, the primary factors affecting the stability of this compound are likely to be pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The benzothiazole ring itself is relatively stable due to its aromaticity, but the exocyclic thioether and propanoic acid moieties are more susceptible to degradation.[2]

Q2: How does pH influence the stability of the compound?

While specific data for this compound is unavailable, benzothiazole derivatives can be susceptible to hydrolysis under certain pH conditions. For instance, some benzothiazolium salts have been shown to undergo hydrolysis at alkaline pH (around pH 8).[3] For this compound, extreme pH values (both acidic and alkaline) could potentially lead to the hydrolysis of the thioether linkage. It is advisable to maintain solutions at a near-neutral pH unless experimental conditions require otherwise.

Q3: Is this compound sensitive to light?

Yes, benzothiazole derivatives are known to be susceptible to photodegradation.[4][5] Exposure to UV light can induce photochemical reactions, potentially leading to the cleavage of the C-S bond or modifications to the benzothiazole ring.[6] Therefore, it is crucial to protect solutions from light by using amber vials or storing them in the dark.

Q4: What is the recommended storage temperature for aqueous solutions of this compound?

Elevated temperatures generally accelerate chemical degradation reactions such as hydrolysis and oxidation.[1] For optimal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) might be considered, although freeze-thaw cycles should be minimized.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Change in solution color (e.g., turning yellow) Photodegradation or Oxidation: Exposure to light or atmospheric oxygen can lead to the formation of colored degradation products.- Prepare and store solutions in amber vials or protect them from light. - Prepare solutions using deoxygenated solvents and consider purging the headspace with an inert gas (e.g., nitrogen or argon).[7]
Precipitation or cloudiness in the solution Poor Solubility or Degradation: The compound may have limited solubility in your aqueous buffer, or degradation products may be less soluble. Changes in pH or temperature can also affect solubility.- Confirm the solubility of the compound in your specific buffer system. - Consider the use of a co-solvent if appropriate for your application. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of compound potency or inconsistent analytical results Chemical Degradation: The compound is likely degrading over time in your solution.- Prepare fresh solutions before each experiment. - Perform a stability study under your experimental conditions to determine the rate of degradation. - Re-evaluate storage conditions (pH, temperature, light exposure).
Appearance of new peaks in chromatograms (e.g., HPLC) Formation of Degradation Products: The new peaks likely correspond to molecules formed from the degradation of the parent compound.- Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate and identify potential degradation products.[7] - Use a stability-indicating analytical method that can resolve the parent compound from its degradants.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 N HCl before analysis.[7]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve it for analysis.[7] For solutions, incubate at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the solution in a photostability chamber to a controlled light source (e.g., UV and visible light).

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7] Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Recommended HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Gradient Elution: A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradation products.[7]

Visualizations

Logical Flow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues start Observe Instability (e.g., color change, new peaks) check_light Was the solution protected from light? start->check_light protect_light Action: Store in amber vials or in the dark. check_light->protect_light No check_temp Was the solution stored at a low temperature? check_light->check_temp Yes protect_light->check_temp store_cold Action: Store at 2-8°C or frozen. check_temp->store_cold No check_ph Is the solution pH extreme (acidic/alkaline)? check_temp->check_ph Yes store_cold->check_ph buffer_neutral Action: Adjust pH to near-neutral if possible. check_ph->buffer_neutral Yes check_oxygen Was the solution exposed to air for long? check_ph->check_oxygen No buffer_neutral->check_oxygen deoxygenate Action: Use deoxygenated solvents and inert gas. check_oxygen->deoxygenate Yes reassess Re-assess stability. If issues persist, perform forced degradation study. check_oxygen->reassess No deoxygenate->reassess

Caption: Troubleshooting workflow for stability issues.

Hypothesized Degradation Pathways

Hypothesized Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation prod1 2-Mercaptobenzothiazole + 3-Hydroxypropanoic acid hydrolysis->prod1 Cleavage of thioether bond prod2 Sulfoxide/Sulfone derivatives oxidation->prod2 Oxidation of sulfur atom prod3 Ring-opened products or other photoproducts photodegradation->prod3 Various photochemical reactions

Caption: Potential degradation pathways.

References

Technical Support Center: 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves the S-alkylation of 2-mercaptobenzothiazole with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid or 2-chloropropanoic acid) or the Michael addition of 2-mercaptobenzothiazole to acrylic acid. The S-alkylation is typically carried out in the presence of a base in a suitable solvent.

Q2: My reaction mixture has turned dark and tar-like during the synthesis. What could be the cause?

A2: The formation of dark, tar-like substances is often due to the oxidation and polymerization of the 2-mercaptobenzothiazole starting material, especially at elevated temperatures or in the presence of oxidizing agents.[1] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize this side reaction.

Q3: I am observing low yields for my synthesis. How can I improve it?

A3: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues during workup and purification.[2][3] To improve the yield, consider the following:

  • Base Selection: Ensure the base is strong enough to deprotonate the thiol of 2-mercaptobenzothiazole but not so strong as to cause unwanted side reactions. Carbonates (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., triethylamine) are commonly used.

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[3]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Purification: Minimize product loss during purification. Acid-base extraction is an effective method for isolating the carboxylic acid product.

Q4: What are the best practices for purifying this compound?

A4: A common and effective method for purification is through acid-base extraction. The crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt, which is water-soluble.[1] Insoluble impurities can then be removed by filtration or extraction with an organic solvent. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration, washed with water, and dried.[1]

Q5: What are the expected spectroscopic characteristics for this compound?

A5: Characterization is typically performed using NMR, IR, and mass spectrometry.

  • ¹H NMR: Expect signals for the aromatic protons of the benzothiazole ring, a quartet for the methine proton of the propanoic acid moiety, and a doublet for the methyl protons. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the carbons of the benzothiazole ring, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid chain.

  • IR Spectroscopy: Look for a characteristic broad absorption band for the O-H stretch of the carboxylic acid, a C=O stretch, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (239.32 g/mol ) should be observed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base. 2. Low reaction temperature. 3. Poor quality of starting materials. 4. Incorrect stoichiometry.1. Switch to a stronger base or a different solvent that enhances basicity. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify the purity of 2-mercaptobenzothiazole and the alkylating agent. 4. Double-check the molar ratios of the reactants.
Formation of a White Precipitate During Reaction The sodium or potassium salt of the product may be precipitating out of the organic solvent.This is not necessarily a problem and can indicate product formation. The salt can be dissolved by adding water during the workup.
Difficulty in Removing Unreacted 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole can be difficult to separate from the product due to similar polarities.Utilize acid-base extraction. 2-Mercaptobenzothiazole is a weaker acid than the product and may require a stronger base to be fully deprotonated and dissolved in the aqueous phase. Careful pH adjustment during extraction and precipitation can improve separation.
Product is an Oil Instead of a Solid The product may be impure or it may have a low melting point.Try to purify the product again using column chromatography or recrystallization from a different solvent system. If the product is inherently an oil at room temperature, verify its purity spectroscopically.
Inconsistent Biological Activity Results 1. Impure compound. 2. Degradation of the compound. 3. Issues with the experimental assay.1. Ensure the purity of the compound using multiple analytical techniques (NMR, LC-MS). 2. Store the compound under appropriate conditions (cool, dark, and dry) to prevent degradation. Assess stability in the assay buffer. 3. Review and optimize the biological assay protocol, including controls and replicates.

Experimental Protocols

Synthesis of this compound via S-alkylation

This protocol is adapted from analogous syntheses of similar compounds.

Materials:

  • 2-Mercaptobenzothiazole

  • 2-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.

  • Slowly add 2-bromopropanoic acid (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate.

  • Isolate the aqueous bicarbonate layer, and acidify it to a pH of approximately 2-3 with 1M HCl.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reactants Mixing (2-Mercaptobenzothiazole, 2-Bromopropanoic acid, K₂CO₃) B 2. Reflux in Acetone/DMF A->B C 3. Reaction Monitoring (TLC) B->C D 4. Solvent Removal C->D Reaction Complete E 5. Acid-Base Extraction D->E F 6. Precipitation E->F G 7. Filtration & Drying F->G H 8. Characterization (NMR, IR, MS) G->H Purified Product

Caption: Workflow for the synthesis and purification of the target compound.

Hypothetical Signaling Pathway Inhibition

Disclaimer: The following diagram illustrates a hypothetical mechanism of action based on the known activities of similar benzothiazole derivatives, which have been reported as enzyme inhibitors. The specific signaling pathway for this compound has not been empirically determined.

Many benzothiazole derivatives have been investigated as inhibitors of various enzymes, such as kinases, in cancer-related signaling pathways.[4][5][6] The diagram below depicts a simplified, hypothetical pathway where a benzothiazole derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling that leads to cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling Cascade (e.g., RAS-MAPK) RTK->Downstream Phosphorylates Proliferation Gene Expression & Cell Proliferation Downstream->Proliferation Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid (Hypothetical Inhibitor) Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Technical Support Center: Optimizing Assay Conditions for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental assays for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine the biological activity of this compound?

A1: The initial approach involves screening the compound against a panel of relevant biological targets. Given the chemical structure, which is common in kinase inhibitors, a kinase screening panel would be a logical starting point. Additionally, cellular assays measuring common endpoints like cell viability, proliferation, or apoptosis can provide initial clues about its biological effects.

Q2: How can I determine if this compound is cell-permeable?

A2: A cellular thermal shift assay (CETSA) is a powerful method to verify target engagement in intact cells, which inherently demonstrates cell permeability.[1][2][3] A significant thermal shift of a target protein in the presence of the compound within whole cells indicates that the compound can cross the cell membrane and bind to its intracellular target.

Q3: What are the key considerations when developing an in vitro enzyme inhibition assay for this compound?

A3: Key considerations include determining the optimal enzyme and substrate concentrations, ensuring the assay is in the linear range, and selecting appropriate buffer conditions (pH, ionic strength, additives). It's crucial to measure the Michaelis constant (Km) for the substrate to properly set up the inhibition assay.[4]

Q4: How can I distinguish between a true inhibitory effect and assay interference?

A4: To rule out assay interference, run control experiments without the enzyme but with all other assay components, including the compound.[5] Any signal generated in this control indicates potential interference. Common types of interference include compound aggregation, fluorescence quenching or enhancement, or light scattering.[5][6]

Q5: What is the recommended solvent for this compound and what is the maximum concentration to use in cell-based assays?

A5: Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the assay. The final concentration of DMSO in cell-based assays should typically be kept at or below 0.1% to avoid solvent-induced toxicity or off-target effects.[7]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Instability Check the stability of the compound in the assay buffer and under the experimental conditions. Consider preparing fresh stock solutions for each experiment.
Compound Precipitation Visually inspect for compound precipitation in the stock solution and in the assay plate. Determine the solubility of the compound in the final assay buffer.[5]
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and appropriate tips.
Variable Enzyme/Cell Activity Use a consistent source and lot of enzyme or cells. For cellular assays, ensure cells are in a consistent growth phase.
Assay Not in Linear Range Confirm that the assay signal is within the linear range of detection. This may require adjusting the enzyme/substrate concentration or the incubation time.
Issue 2: No Inhibitory Activity Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Inactivity The compound may not be an inhibitor of the chosen target. Consider screening against a broader panel of targets.
Incorrect Assay Conditions Optimize assay parameters such as pH, temperature, and buffer components. The compound's activity may be sensitive to these conditions.
Compound Degradation Assess the stability of the compound under assay conditions. Use fresh compound stocks.
Insufficient Compound Concentration Test a wider and higher range of compound concentrations. The IC50 may be higher than the concentrations initially tested.
Enzyme Concentration Too High High enzyme concentrations can mask the inhibitory effect, especially for tight-binding inhibitors.[8] Reduce the enzyme concentration to be in the linear range.
Issue 3: Poor Reproducibility in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell Line Instability Use a low passage number of cells and ensure consistent cell culture conditions (media, serum, CO2 levels).
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells of the microplate.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the plate or fill them with media without cells.
Cytotoxicity Determine the cytotoxic concentration of the compound using a cell viability assay. High concentrations may lead to cell death, confounding the results of functional assays.[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Hypothetical Target: ERK2)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against the ERK2 kinase.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the compound in DMSO. Then, dilute the compound to the final desired concentrations in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).

  • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a solution of ERK2 and MBP in the kinase assay buffer. Add 2.5 µL of this solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Prepare a solution of ATP in the kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at its Km value for ERK2.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the target engagement of this compound with its putative target protein in intact cells.[1][2][3]

Materials:

  • Cell line expressing the target protein (e.g., K562 cells)[2]

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents (SDS-PAGE gels, transfer membranes, primary and secondary antibodies)

Procedure:

  • Culture cells to a sufficient density.

  • Treat the cells with the compound at a desired concentration or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.[2]

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes (e.g., from 40°C to 70°C in 3°C increments).[3]

  • Cool the samples on ice for 3 minutes.[3]

  • Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1][3]

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target protein.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid Inhibitor->ERK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay 1. In Vitro Kinase Assay (Determine IC50) Specificity_Panel 2. Kinase Specificity Panel Kinase_Assay->Specificity_Panel CETSA 3. Cellular Thermal Shift Assay (Confirm Target Engagement) Specificity_Panel->CETSA Western_Blot 4. Western Blot (Analyze Pathway Inhibition) CETSA->Western_Blot Cell_Viability 5. Cell Viability Assay (Determine Cytotoxicity) Western_Blot->Cell_Viability

Caption: Experimental workflow for compound characterization.

Troubleshooting_Tree Start High IC50 Variability Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Stability Is the compound stable under assay conditions? Check_Solubility->Check_Stability Yes Use_Fresh_Stock Use fresh compound stock and re-test solubility Check_Solubility->Use_Fresh_Stock No Check_Reagents Are enzyme and substrate reagents consistent? Check_Stability->Check_Reagents Yes Optimize_Assay Re-optimize assay conditions (e.g., buffer, pH) Check_Stability->Optimize_Assay No Check_Reagents->Optimize_Assay Yes New_Reagent_Lot Use new lots of reagents Check_Reagents->New_Reagent_Lot No Root_Cause_Identified Root Cause Likely Identified Optimize_Assay->Root_Cause_Identified Use_Fresh_Stock->Root_Cause_Identified New_Reagent_Lot->Root_Cause_Identified

Caption: Troubleshooting decision tree for IC50 variability.

References

Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials (2-mercaptobenzothiazole and 2-bromopropanoic acid). What could be the issue?

A1: Low or no conversion is a frequent problem that can stem from several factors:

  • Insufficient Base: The reaction requires a base to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate. Ensure you are using at least one equivalent of a suitable base.

  • Inactive Reagents: 2-Mercaptobenzothiazole can oxidize over time. Use fresh, pure starting materials. The quality of the 2-bromopropanoic acid is also crucial.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants, particularly the thiolate salt. Polar aprotic solvents like DMF or acetone are generally effective.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.

  • Moisture in the Reaction: Water can interfere with the reaction. Ensure your solvent and glassware are dry.

Q2: My reaction is complete, but I have a low yield of the desired product. What are the likely causes?

A2: Low yields can be attributed to several factors, including side reactions and work-up issues:

  • Side Reactions: The most common side reaction is the formation of the N-alkylation product instead of the desired S-alkylation product. While S-alkylation is generally favored for 2-mercaptobenzothiazole, reaction conditions can influence the outcome.

  • Decomposition: Prolonged heating at high temperatures can lead to the decomposition of reactants or the product.

  • Work-up Losses: The product may be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment during work-up to minimize solubility. Multiple extractions with an organic solvent can improve recovery.

  • Purification Losses: Significant loss of product can occur during purification steps like recrystallization or column chromatography. Optimize your purification procedure to minimize these losses.

Q3: I am observing an unexpected side product in my reaction mixture. What could it be?

A3: The most likely side product is the N-alkylated isomer, 3-(2-bromopropanoyl)-1,3-benzothiazole-2-thione. The formation of this isomer is influenced by the reaction conditions. To favor the desired S-alkylation, use a polar aprotic solvent and a base that promotes the formation of the thiolate anion. Another possible side product is the disulfide, bis(1,3-benzothiazol-2-yl) disulfide, which can form through oxidation of the starting 2-mercaptobenzothiazole.

Q4: How can I be sure I have formed the S-alkylated product and not the N-alkylated isomer?

A4: Spectroscopic methods are essential for distinguishing between the S- and N-alkylated isomers.

  • ¹H NMR: The chemical shift of the proton on the carbon bearing the sulfur or nitrogen will be different.

  • ¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the benzothiazole ring will differ between the two isomers.

  • IR Spectroscopy: The C=O stretching frequency may differ slightly between the two isomers.

Comparing your spectral data with literature values for similar compounds can help confirm the structure.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound typically involves the following steps:

  • Acidification: After the reaction, the mixture is typically acidified to protonate the carboxylic acid, causing it to precipitate from the aqueous solution.

  • Filtration: The crude product is collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is a common and effective method for purification.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane with a small amount of acetic acid is often effective.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of compounds structurally related to this compound. This data can serve as a benchmark for optimizing your synthesis.

Starting MaterialsBaseSolventMethodReaction TimeYield (%)Reference Compound
2-Mercaptobenzothiazole, Ethyl chloroacetateK₂CO₃AcetoneConventional (Reflux)Several hours~70-80Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
2-Mercaptobenzothiazole, Ethyl chloroacetateK₂CO₃-Microwave (180 °C)4 minutes~85-95Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
2-Mercaptobenzothiazole, Ethyl chloroacetateTriethylamineDMFConventional (60-65 °C)14 hours87Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Ethyl 2-(benzothiazol-2-ylsulfonyl)propionate, Alkyl halideDBUCH₂Cl₂Conventional (rt)-Good to Exc.Substituted propanoic acids (via hydrolysis)

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound

This protocol describes the direct synthesis from 2-mercaptobenzothiazole and 2-bromopropanoic acid.

  • Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 2-bromopropanoic acid (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Purification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Two-Step Synthesis via Esterification and Hydrolysis

This protocol involves the synthesis of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1, but use ethyl 2-bromopropanoate instead of 2-bromopropanoic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate

  • Reaction Setup: Dissolve the purified ester (1 equivalent) in a mixture of ethanol and water. Add a base (e.g., sodium hydroxide, 2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to pH 2-3 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.

Visualization

Troubleshooting_Synthesis Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_monitoring Reaction Monitoring cluster_problem Problem Identification cluster_solution Potential Solutions start Reaction Start monitoring Monitor by TLC start->monitoring low_conversion Low/No Conversion monitoring->low_conversion Incomplete Reaction low_yield Low Yield monitoring->low_yield Complete but Low Yield side_product Side Product Observed monitoring->side_product Impure Product check_reagents Check Reagent Quality Use Fresh Base low_conversion->check_reagents optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent low_conversion->optimize_conditions low_yield->side_product workup_purification Optimize Work-up & Purification: - pH Adjustment - Recrystallization low_yield->workup_purification characterize_side_product Characterize Side Product (NMR, MS) Adjust Conditions to Favor S-alkylation side_product->characterize_side_product

purification challenges for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on its typical synthesis via Williamson ether synthesis-type reaction from 2-mercaptobenzothiazole and a 2-halopropanoic acid, common impurities may include:

  • Unreacted starting materials: 2-mercaptobenzothiazole and the 2-halopropanoic acid derivative.

  • By-products: Disulfide of 2-mercaptobenzothiazole.

  • Solvent residues: Residual organic solvents from the reaction or initial work-up.

Q2: What is the melting point of pure this compound?

A2: The reported melting point for this compound is 58°C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis and Work-up
  • Question: My initial crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram. What should I do?

  • Answer: This indicates the presence of unreacted starting materials or by-products. A systematic purification approach is necessary. The choice of method will depend on the nature of the impurities.

  • Workflow for Purification Strategy:

    PurificationWorkflow Start Crude Product TLC_HPLC TLC / HPLC Analysis Start->TLC_HPLC Impurity_ID Identify Impurities (e.g., Starting Materials, By-products) TLC_HPLC->Impurity_ID Recrystallization Recrystallization Impurity_ID->Recrystallization If impurities have different solubilities Column_Chromatography Column Chromatography Impurity_ID->Column_Chromatography If impurities have different polarities Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Recrystallization Purity < 95% Analysis->Pure_Product Purity > 95%

    Caption: General workflow for the purification of this compound.

Issue 2: Recrystallization Yields are Low or Product Oils Out
  • Question: I am losing a significant amount of product during recrystallization, or the compound is not crystallizing properly. What could be the cause?

  • Answer: This can be due to several factors including the choice of solvent, cooling rate, or the presence of impurities that inhibit crystallization.

  • Troubleshooting Recrystallization:

Problem Potential Cause Recommended Solution
Low Recovery The compound is too soluble in the chosen solvent.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a co-solvent system (e.g., ethanol/water, acetone/hexane).
Oiling Out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Ensure the compound is fully dissolved at the boiling point of the solvent. Try a slower cooling rate. A lower boiling point solvent might be necessary.
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Issue 3: Impurities Co-elute with the Product during Column Chromatography
  • Question: I am unable to separate an impurity from my desired product using column chromatography. What can I do?

  • Answer: Co-elution occurs when the impurity and the product have very similar polarities. Optimizing the chromatographic conditions is key.

  • Strategies to Improve Chromatographic Separation:

Parameter Adjustment Rationale
Solvent System Change the solvent system. For example, if using Hexane:Ethyl Acetate, try a system with a different selectivity like Dichloromethane:Methanol.Different solvents interact differently with the stationary phase and the compounds, altering the relative elution order.
Gradient Elution If using isocratic elution, switch to a shallow gradient elution.A shallow gradient can improve the resolution between closely eluting peaks.
Stationary Phase If using silica gel, consider a different stationary phase like alumina or a reverse-phase column (C18).A different stationary phase will have different interactions with your compounds, potentially leading to better separation.

  • Logical Relationship for Chromatography Optimization:

    ChromatographyOptimization Start Co-elution of Impurity ChangeSolvent Modify Mobile Phase (e.g., change solvent ratio or type) Start->ChangeSolvent UseGradient Implement Gradient Elution Start->UseGradient ChangeStationary Change Stationary Phase (e.g., Alumina, C18) Start->ChangeStationary Success Successful Separation ChangeSolvent->Success UseGradient->Success ChangeStationary->Success

    Caption: Decision tree for optimizing chromatographic separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product. A similar protocol has been used for related benzothiazole derivatives[1].

References

preventing degradation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, which includes a thioether linkage and a benzothiazole ring, the primary factors contributing to degradation are likely exposure to strong oxidizing agents, prolonged exposure to UV light, and extreme pH conditions (both highly acidic and alkaline). Hydrolysis of the thioether bond and oxidation of the sulfur atom are potential degradation pathways.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at 2-8°C, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.

Q3: What are the visible signs of degradation?

A3: Degradation may not always be visible. However, a change in the color or clarity of a solution, or the appearance of a precipitate, can indicate that the compound has degraded. For definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new peaks or a decrease in the main compound's peak area.

Q4: Can I use common laboratory solvents to dissolve this compound?

A4: The compound is generally soluble in organic solvents like DMSO and ethanol. However, it is crucial to use high-purity, anhydrous solvents to avoid introducing water or contaminants that could promote hydrolysis or other degradation reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Minimize the exposure of the compound and its solutions to light and air. Use deoxygenated solvents where possible. Run a control sample to check for degradation over the experimental time course using an analytical method like HPLC.
Appearance of extra peaks in HPLC analysis The compound is degrading under the experimental or analytical conditions.Optimize the HPLC method to ensure it is stability-indicating. Check the pH of the mobile phase and adjust to a neutral or slightly acidic range if possible. Reduce the temperature of the autosampler.
Loss of biological activity The compound has degraded to an inactive form.Confirm the purity of the compound before starting the experiment. Follow recommended storage and handling procedures strictly. Perform a forced degradation study to understand the stability limits of the compound under your specific experimental conditions.
Precipitate formation in solution The compound may be degrading to a less soluble product, or the solvent is not appropriate for the concentration used.Check the solubility of the compound in the chosen solvent at the desired concentration. If solubility is an issue, consider using a co-solvent system. If degradation is suspected, analyze the precipitate and the supernatant to identify the components.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute any degradation products. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study. Actual results may vary.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products (Illustrative)
0.1 N HCl24 hours60°C15%2
0.1 N NaOH8 hoursRoom Temp45%3
3% H₂O₂24 hoursRoom Temp30%2
Thermal48 hours70°C10%1
Photolytic (UV)24 hoursRoom Temp25%2

Table 2: HPLC Retention Times (Illustrative)

CompoundRetention Time (min)
This compound15.2
Degradation Product 1 (from base hydrolysis)8.5
Degradation Product 2 (from oxidation)12.1
Degradation Product 3 (from photolysis)13.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare fresh solution of This compound treatment Treat cells with varying concentrations of the compound prep_compound->treatment prep_cells Culture and prepare target cells prep_cells->treatment incubation Incubate for a defined period treatment->incubation controls Include vehicle and positive controls controls->incubation cell_viability Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation->cell_viability data_acq Acquire data from plate reader cell_viability->data_acq data_analysis Analyze data and determine IC50 data_acq->data_analysis

Caption: A general experimental workflow for assessing the biological activity of the compound.

hypothetical_signaling_pathway compound 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Phosphorylation downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 Activation cellular_response Cellular Response (e.g., Apoptosis) downstream_effector2->cellular_response Induction

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

addressing inconsistent experimental results with 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives. Inconsistent experimental results can arise from various factors during synthesis, purification, and biological testing. This guide aims to address common issues and provide solutions to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: Why is the yield of my synthesis of this compound unexpectedly low?

    A1: Low yields can be attributed to several factors in the synthetic process. Key considerations include the purity of starting materials, reaction conditions, and the choice of base and solvent. Incomplete deprotonation of 2-mercaptobenzothiazole, side reactions, or degradation of the product can all contribute to a reduced yield. It is crucial to use anhydrous solvents and an appropriate base to ensure complete reaction.

  • Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) after the reaction. What are the likely impurities?

    A2: The presence of multiple spots on TLC suggests impurities, which could include unreacted starting materials (2-mercaptobenzothiazole and a propanoic acid derivative), the formation of disulfide bonds (2,2'-dithiobis(1,3-benzothiazole)), or other side products. The choice of reaction conditions, such as temperature and reaction time, can influence the formation of these byproducts.

  • Q3: What is the most effective method for purifying the final product?

    A3: Purification of this compound and its derivatives is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective.

Handling & Storage

  • Q4: How should this compound be stored to ensure its stability?

    A4: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place. Exposure to light and moisture can lead to degradation over time. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

  • Q5: The compound is not readily dissolving in my desired solvent for biological assays. What are its solubility properties?

    A5: The solubility of this compound can be limited in aqueous solutions. It is generally more soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For cell-based assays, preparing a concentrated stock solution in DMSO and then diluting it in the culture medium is a common practice. It is important to note the final DMSO concentration in the assay to avoid solvent-induced toxicity.

Biological Assays

  • Q6: My in vitro experimental results with this compound are not consistent. What could be the underlying cause?

    A6: Inconsistent results in biological assays can stem from several sources. These include variability in cell culture conditions, passage number of cells, and the concentration and purity of the compound. The stability of the compound in the assay medium over the duration of the experiment should also be considered. It is advisable to perform quality control checks on the compound and standardize all assay parameters.

  • Q7: Are there any known off-target effects or mechanisms of action for this class of compounds?

    A7: Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The mechanism of action can vary depending on the specific derivative and the biological system being studied. For example, some benzothiazoles have been shown to act as enzyme inhibitors.[3] It is important to consider potential off-target effects and to use appropriate controls in your experiments to validate the observed biological activity. Propionic acid itself has been shown to have antimicrobial properties by reducing intracellular pH.[4]

Troubleshooting Guides

Low Synthetic Yield

Potential Cause Troubleshooting Step
Impure Starting MaterialsVerify the purity of 2-mercaptobenzothiazole and the propanoic acid derivative using techniques like NMR or melting point analysis.
Incomplete ReactionEnsure the reaction goes to completion by monitoring it with TLC. Consider increasing the reaction time or temperature if necessary.
Inappropriate BaseUse a strong enough base, such as potassium carbonate or sodium hydride, to ensure complete deprotonation of the thiol.
Suboptimal SolventUse a dry, polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.

Product Impurity

Potential Cause Troubleshooting Step
Unreacted Starting MaterialsOptimize reaction stoichiometry and conditions to drive the reaction to completion.
Formation of DisulfidesCarry out the reaction under an inert atmosphere to minimize oxidation.
Side ReactionsAdjust the reaction temperature; higher temperatures can sometimes lead to more side products.

Experimental Protocols

General Synthesis of this compound

This is a generalized procedure based on common synthetic routes for similar compounds.[5][6]

  • Dissolution: Dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or ethanol in a round-bottom flask.

  • Base Addition: Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Slowly add 2-bromopropanoic acid (1.1 equivalents) to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the crude product, wash it with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolve Dissolve 2-mercaptobenzothiazole start->dissolve add_base Add Base dissolve->add_base add_substrate Add 2-bromopropanoic acid add_base->add_substrate reflux Reflux add_substrate->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate precipitate Precipitate with Acid evaporate->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Final Product recrystallize->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart cluster_synthesis cluster_assay start Inconsistent Results issue_type Issue Type? start->issue_type low_yield Low Yield issue_type->low_yield Synthesis impure_product Impure Product issue_type->impure_product Synthesis poor_solubility Poor Solubility issue_type->poor_solubility Assay variable_activity Variable Activity issue_type->variable_activity Assay check_reagents check_reagents low_yield->check_reagents Check Reagent Purity optimize_conditions optimize_conditions low_yield->optimize_conditions Optimize Conditions optimize_purification optimize_purification impure_product->optimize_purification Optimize Purification use_dmso use_dmso poor_solubility->use_dmso Use DMSO Stock check_concentration check_concentration poor_solubility->check_concentration Check Final Concentration standardize_protocol standardize_protocol variable_activity->standardize_protocol Standardize Protocol check_compound_stability check_compound_stability variable_activity->check_compound_stability Check Compound Stability

Caption: Troubleshooting flowchart for addressing common experimental issues.

Signaling_Pathway compound 2-(1,3-Benzothiazol-2-ylsulfanyl) propanoic acid target_enzyme Target Enzyme (e.g., Kinase, DHFR) compound->target_enzyme Inhibition downstream_effector Downstream Effector target_enzyme->downstream_effector cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) downstream_effector->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

Comparative Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and Other Benzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of benzothiazole have been extensively explored as inhibitors of various enzymes, leading to the development of therapeutic agents for a range of diseases. This guide provides a comparative analysis of the inhibitory potential of benzothiazole-containing compounds.

Comparative Inhibitory Activity of Benzothiazole Derivatives

The versatility of the benzothiazole ring allows for substitutions that can be tailored to target a variety of enzymes. Below is a summary of the inhibitory activities of several benzothiazole derivatives against different enzymatic targets.

Compound ClassTarget EnzymeRepresentative Compound(s)IC50 Values
Antimicrobial Agents Dihydropteroate Synthase (DHPS)4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives7.85 µg/mL - 11.17 µg/mL
Anti-Alzheimer's Agents Acetylcholinesterase (AChE)Novel piperazine-benzothiazole hybrids23.4 ± 1.1 nM - 256.1 ± 11.0 nM
Monoamine Oxidase B (MAO-B)Novel piperazine-benzothiazole hybrids40.3 ± 1.7 nM
Anti-Diabetic Agents α-GlucosidaseBenzothiazole-based oxadiazole derivatives0.5 ± 0.01 µM - 30.90 ± 0.70 µM
Carbonic Anhydrase Inhibitors Carbonic Anhydrase I & IISecondary sulfonamide derivatives with benzothiazole scaffoldKi values: 0.052 ± 0.022 µM - 0.971 ± 0.280 µM (hCA I), 0.025 ± 0.010 µM - 0.682 ± 0.335 µM (hCA II)

Signaling Pathways and Mechanisms of Action

Dihydropteroate Synthase (DHPS) and the Folate Biosynthesis Pathway

Dihydropteroate synthase is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[1][2][3] Humans obtain folate from their diet, making this pathway an excellent target for selective antibacterial drugs.[2] Sulfonamides, which are structural analogs of the natural DHPS substrate p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme, thereby halting bacterial growth.[4]

DHPS_Pathway GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP GTP Cyclohydrolase I Dihydropterin_PP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (DHPP) Dihydroneopterin_TP->Dihydropterin_PP Dihydropteroate 7,8-Dihydropteroate Dihydropterin_PP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors Inhibitor Benzothiazole-Based Inhibitors (Sulfonamide Analogs) Inhibitor->Dihydropteroate Inhibition

Bacterial Folate Biosynthesis Pathway
Acetylcholinesterase (AChE) and Cholinergic Signaling

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses.[5][6][7] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease, where there is a deficit in cholinergic function.[7]

AChE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Binding AChE->Choline Recycling Inhibitor Benzothiazole-Based AChE Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Cholinergic Synaptic Transmission
α-Glucosidase and Carbohydrate Metabolism

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[8][9][10] Inhibiting this enzyme slows down carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes.[10][11]

aGlucosidase_Pathway Carbohydrates Dietary Carbohydrates (Starch, Disaccharides) Glucose Glucose Carbohydrates->Glucose Digestion aGlucosidase α-Glucosidase (in Small Intestine) Bloodstream Bloodstream Absorption Glucose->Bloodstream Pancreas Pancreas Bloodstream->Pancreas Insulin Insulin Release Pancreas->Insulin Blood_Glucose Reduced Blood Glucose Spike Insulin->Blood_Glucose Inhibitor Benzothiazole-Based α-Glucosidase Inhibitor Inhibitor->aGlucosidase

Role of α-Glucosidase in Carbohydrate Digestion

Experimental Protocols

A general workflow for determining the inhibitory activity of a compound against a target enzyme is outlined below. This is followed by specific details for the DHPS, AChE, and α-glucosidase assays.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Stock Solutions start->reagent_prep assay_setup Set up Assay Plate: - Control wells (no inhibitor) - Test wells (serial dilutions of inhibitor) - Blank wells (no enzyme) reagent_prep->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation reaction_init Initiate Reaction (add substrate) pre_incubation->reaction_init data_acq Measure Reaction Rate (e.g., change in absorbance/fluorescence over time) reaction_init->data_acq data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50 value data_acq->data_analysis end End data_analysis->end

General Workflow for Enzyme Inhibition Assay
Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the activity of DHPS by coupling its product formation to a reaction that can be monitored spectrophotometrically.

  • Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Materials:

    • Recombinant DHPS enzyme

    • Recombinant DHFR enzyme

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

    • p-Aminobenzoic acid (PABA)

    • NADPH

    • Assay Buffer (e.g., Tris-HCl with MgCl2, pH 8.0)

    • Test inhibitors and a known sulfonamide standard

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, NADPH, and the inhibitor solution.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding a mixture of DHPP and PABA.

    • Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

    • The rate of reaction is calculated from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated relative to a control reaction without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity.[12][13][14]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[14]

  • Materials:

    • AChE enzyme

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Assay Buffer (e.g., Phosphate buffer, pH 8.0)

    • Test inhibitors and a known AChE inhibitor (e.g., donepezil)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • To the wells of a microplate, add the assay buffer, DTNB solution, and the inhibitor solution.

    • Add the AChE enzyme solution to all wells except the blanks.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Measure the absorbance at 412 nm at regular intervals for a set period.

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition and the IC50 value as described for the DHPS assay.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of α-glucosidase.[11][15][16]

  • Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that absorbs light at 405 nm.[15] The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Materials:

    • α-Glucosidase enzyme (from Saccharomyces cerevisiae or other sources)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Assay Buffer (e.g., Phosphate buffer, pH 6.8-7.0)

    • Stop solution (e.g., sodium carbonate)

    • Test inhibitors and a known α-glucosidase inhibitor (e.g., acarbose)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the α-glucosidase enzyme solution and the inhibitor solution.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[15]

    • Start the reaction by adding the pNPG substrate solution.

    • Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.[15]

    • Stop the reaction by adding the stop solution (e.g., 1 M Na2CO3).

    • Measure the absorbance of the yellow p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Structural Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

While lacking direct experimental evidence, a structural examination of this compound can offer insights into its potential biological targets.

  • Benzothiazole Core: This planar, aromatic ring system is a key feature in many enzyme inhibitors, providing a scaffold for various functional groups to interact with the active site of a protein.

  • Thioether Linkage: The sulfanyl group (-S-) provides a flexible linker between the benzothiazole ring and the propanoic acid side chain.

  • Propanoic Acid Moiety: The carboxylic acid group is ionizable at physiological pH and can participate in hydrogen bonding or ionic interactions with amino acid residues in an enzyme's active site.

Given these features, this compound could potentially interact with enzymes that have a binding pocket accommodating a benzothiazole ring and a site for interaction with a carboxylic acid. Its structural similarity to some of the discussed inhibitor classes, albeit not exact, suggests that it could be a candidate for screening against a variety of enzymatic targets.

Conclusion

The benzothiazole scaffold is a versatile platform for the design of potent and selective enzyme inhibitors. While there is a current lack of specific inhibitory data for this compound, a comparative analysis of other benzothiazole derivatives demonstrates their efficacy against a wide range of enzymes crucial in various diseases. The provided experimental protocols offer a standardized approach for evaluating the inhibitory potential of this and other novel benzothiazole compounds. Further research, guided by the structure-activity relationships of known inhibitors, is warranted to elucidate the biological activity profile of this compound and to unlock the full therapeutic potential of the benzothiazole class of compounds.

References

Unraveling the Structure-Activity Relationship of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid and its analogs reveals a class of compounds with significant potential in modulating key biological targets, particularly in the realm of metabolic diseases. This guide provides a comparative overview of their structure-activity relationships (SAR), drawing from available experimental data on structurally related compounds to elucidate the impact of chemical modifications on their biological efficacy.

While a dedicated, comprehensive SAR study on this compound analogs is not extensively documented in publicly available literature, by examining related benzothiazole derivatives, particularly those acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, we can infer key structural determinants for activity. The benzothiazole scaffold, linked to a propanoic acid moiety via a sulfanyl group, presents a versatile framework for therapeutic design.

Comparative Biological Activity of Benzothiazole Analogs

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the propanoic acid side chain. The following table summarizes the quantitative data for a selection of structurally related analogs, highlighting their potency as PPAR agonists, a likely mechanism of action for this class of compounds.

Compound IDStructurePPARα Activity (EC50, µM)PPARγ Activity (EC50, µM)Notes
MHY2013 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acidPotent AgonistPotent AgonistA potent PPAR pan agonist, demonstrating that modifications on a phenoxy linker attached to the benzothiazole can confer strong dual agonism.[1]
Compound 44b (S-isomer) α-ethoxy-3-(6-benzoyl-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)phenylpropanoic acidWeak Partial AgonistFull Agonist (EC50 = 0.008 µM)This analog, with a benzothiazol-2-one core, shows high potency and selectivity for PPARγ, highlighting the importance of the heterocyclic core and stereochemistry.[2]
Tesaglitazar (S)-2-ethoxy-3-(4-(2-(4-((methylsulfonyl)oxy)phenyl)ethoxy)phenyl)propanoic acidPotent AgonistPotent AgonistA benchmark dual PPARα/γ agonist, providing a reference for the potency of novel analogs.

Note: The data presented is for structurally related compounds to infer potential SAR trends for the target chemical class.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, the following SAR trends can be outlined:

  • Acidic Head Group: The carboxylic acid moiety of the propanoic acid is crucial for activity, likely forming key interactions with the ligand-binding domain of PPARs.[3]

  • Thioether Linker: The sulfanyl linker provides flexibility and influences the orientation of the molecule within the binding pocket. Variations in this linker, such as replacing it with an ether or other groups, can significantly impact potency and selectivity.

  • Benzothiazole Core Substitutions: Modifications on the benzothiazole ring system can modulate the electronic and steric properties of the molecule, affecting target engagement. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's activity.

  • Hydrophobic Tail: The aromatic portion of the molecule, including the benzothiazole and any additional phenyl rings, contributes to hydrophobic interactions within the receptor's binding site. The nature and substitution pattern of this tail are critical determinants of potency and subtype selectivity (PPARα vs. PPARγ).

Experimental Protocols

The evaluation of the biological activity of these compounds typically involves a series of in vitro and in vivo assays.

1. PPAR Transactivation Assay (Luciferase Reporter Assay)

  • Objective: To determine the ability of a compound to activate PPAR subtypes (α, γ, δ).

  • Methodology:

    • Cells (e.g., HEK293T or CV-1) are co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR subtype fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.

    • Transfected cells are incubated with varying concentrations of the test compound.

    • If the compound activates the PPAR ligand-binding domain, the fusion protein binds to the reporter plasmid's promoter, driving the expression of luciferase.

    • Luciferase activity is quantified using a luminometer after the addition of a luciferin substrate.

    • The resulting data is used to generate dose-response curves and calculate EC50 values.

2. In Vivo Hypoglycemic and Hypolipidemic Activity

  • Objective: To assess the effect of the compounds on blood glucose and lipid levels in an animal model of diabetes and dyslipidemia.

  • Methodology:

    • A suitable animal model, such as streptozotocin-induced diabetic rats or db/db mice, is used.

    • Animals are treated with the test compound or a vehicle control over a specified period.

    • Blood samples are collected at regular intervals to measure fasting blood glucose, insulin, triglycerides, and cholesterol levels.

    • At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for further analysis (e.g., gene expression studies).

Visualizing the Scientific Process

To better understand the workflow and the biological context of these studies, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization cluster_3 In Vivo Testing A Lead Compound (this compound) B Analog Design (Systematic Modification) A->B Identify sites for modification C Chemical Synthesis B->C Synthesize new analogs D In Vitro Screening (e.g., PPAR Transactivation Assay) C->D Test biological activity E Determine Potency & Selectivity (EC50/IC50 values) D->E Quantify activity F Structure-Activity Relationship (SAR) Analysis E->F Correlate structure with activity G Identify Key Structural Features F->G Define SAR trends H Lead Optimization G->H Design improved analogs I In Vivo Efficacy Studies (e.g., Diabetic Animal Models) G->I Select promising candidates H->B Iterative Design Cycle J Pharmacokinetic & Toxicity Profiling I->J Evaluate in whole organism

A flowchart illustrating the general workflow of a structure-activity relationship (SAR) study.

PPAR_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Ligand Benzothiazole Analog (PPAR Agonist) PPAR PPAR Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., for lipid metabolism, a-sensitization) PPRE->TargetGenes Regulates BiologicalResponse Biological Response (e.g., Lowered Glucose & Lipids) TargetGenes->BiologicalResponse Leads to

A simplified diagram of the PPAR signaling pathway activated by an agonist.

References

confirming the in vivo efficacy of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity: 2-(4-aminophenyl)benzothiazoles

A notable class of benzothiazole derivatives, the 2-(4-aminophenyl)benzothiazoles, has shown potent and selective antitumor activity. A key example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), the active metabolite of the clinical trial candidate Phortress. The mechanism of action for these compounds is distinct from many conventional chemotherapeutics and involves metabolic activation by the cytochrome P450 enzyme CYP1A1 within tumor cells. This leads to the formation of reactive species that bind to DNA, causing damage and inducing apoptosis in sensitive cancer cells.[1][2][3][4]

Comparative In Vivo Efficacy

The in vivo antitumor efficacy of Phortress has been evaluated in human breast carcinoma xenograft models in nude mice and compared with the standard chemotherapeutic agent, doxorubicin.

CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy ResultsComparator
Phortress (prodrug of 5F 203)Nude miceHuman breast carcinoma xenografts20 mg/kg, i.p.Significant antitumor activity in 7 out of 9 xenograft models; Superior activity in one model compared to doxorubicin.[1][2]Doxorubicin
Doxorubicin Nude miceHuman breast carcinoma xenograftsNot specified in abstractsShowed comparable efficacy to Phortress in most models.[1]Phortress
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)Nude miceOvarian carcinoma xenografts (OVCAR-3)6.7 and 10 mg/kgRetarded tumor growth by more than 50% in hollow fibre models.[5]Not specified
Experimental Protocols

Human Tumor Xenograft Model for Anticancer Efficacy

This protocol outlines the general procedure for evaluating the in vivo antitumor activity of benzothiazole derivatives in a human tumor xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, IGROV1 for ovarian cancer) are cultured in appropriate media and conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: Cultured cancer cells are harvested, and a specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Mice are randomized into treatment and control groups. The benzothiazole derivative (e.g., Phortress at 20 mg/kg) or comparator drug is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes are monitored for toxicity.

  • Data Analysis: Tumor volumes are plotted over time, and statistical analysis is performed to compare the treatment groups with the control group.

Signaling Pathway and Experimental Workflow

CYP1A1_Activation_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole Benzothiazole AhR Complex AhR-Hsp90 Complex Benzothiazole->AhR Complex Binds Reactive Metabolite Reactive Metabolite Benzothiazole->Reactive Metabolite Metabolized by AhR Aryl Hydrocarbon Receptor (AhR) Hsp90 Hsp90 Activated AhR Activated AhR Complex AhR Complex->Activated AhR Conformational Change ARNT ARNT Activated AhR->ARNT Translocates to Nucleus and binds AhR-ARNT AhR-ARNT Heterodimer ARNT->AhR-ARNT XRE Xenobiotic Response Element (XRE) AhR-ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation DNA_Adducts DNA Adducts Reactive Metabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

CYP1A1-mediated bioactivation of benzothiazoles.

in_vivo_workflow start Start cell_culture 1. Tumor Cell Culture start->cell_culture tumor_implant 3. Subcutaneous Tumor Implantation cell_culture->tumor_implant animal_prep 2. Animal Acclimatization (Nude Mice) animal_prep->tumor_implant tumor_growth 4. Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (Benzothiazole or Comparator) randomization->treatment monitoring 7. Monitor Tumor Growth and Animal Health treatment->monitoring endpoint 8. Efficacy Evaluation (Tumor Growth Inhibition) monitoring->endpoint data_analysis 9. Data Analysis and Reporting endpoint->data_analysis end End data_analysis->end

Workflow for in vivo anticancer efficacy testing.

Antidiabetic Activity: 2-Aminobenzothiazoles

Certain 2-aminobenzothiazole derivatives have shown promise as oral hypoglycemic agents. For instance, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (compound 3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (compound 4y) have been evaluated for their antidiabetic effects. These compounds are believed to exert their effects primarily as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity.[5][6][7][8]

Comparative In Vivo Efficacy

The in vivo antidiabetic efficacy of these 2-aminobenzothiazole derivatives was assessed in a rat model of type 2 diabetes and compared with the established antidiabetic drug, pioglitazone.

CompoundAnimal ModelConditionDosing RegimenKey Efficacy ResultsComparator
Compound 3b RatType 2 DiabetesEquimolar to 15 mg/kg pioglitazone, oral, 4 weeksReduced blood glucose to <200 mg/dL; Improved lipid profile.[5][6][7][8]Pioglitazone
Compound 4y RatType 2 DiabetesEquimolar to 15 mg/kg pioglitazone, oral, 4 weeksReduced blood glucose to <200 mg/dL; Improved lipid profile.[5][6][7][8]Pioglitazone
Pioglitazone RatType 2 Diabetes15 mg/kg, oral, 4 weeksDemonstrated comparable efficacy in reducing blood glucose and improving lipid profile.[5][6][7][8]Compounds 3b and 4y
Experimental Protocols

Streptozotocin-Induced Type 2 Diabetes Model in Rats

This protocol provides a general method for inducing type 2 diabetes in rats to evaluate the efficacy of antidiabetic compounds.

  • Animal Model: Male Wistar rats are used.

  • Induction of Diabetes:

    • Animals are fed a high-fat diet for a specified period to induce insulin resistance.

    • A single low dose of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered via intraperitoneal injection (e.g., 35-40 mg/kg). STZ is toxic to pancreatic β-cells.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Diabetic rats are divided into groups and treated orally with the benzothiazole derivatives, a comparator drug (e.g., pioglitazone), or vehicle for a specified duration (e.g., 4 weeks).

  • Efficacy Monitoring:

    • Fasting blood glucose levels are monitored weekly.

    • At the end of the study, blood samples are collected for analysis of lipid profile (triglycerides, total cholesterol, HDL, LDL).

  • Data Analysis: Changes in blood glucose and lipid parameters are compared between the treatment and control groups using appropriate statistical methods.

Signaling Pathway and Experimental Workflow

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte/Muscle Cell cluster_nucleus Nucleus Benzothiazole Benzothiazole (PPARγ Agonist) PPARg PPARγ Benzothiazole->PPARg Binds to and Activates PPARg-RXR PPARγ-RXR Heterodimer PPARg->PPARg-RXR RXR RXR RXR->PPARg-RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARg-RXR->PPRE Binds to Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Activates Transcription Gene_Expression Increased Gene Expression Target_Genes->Gene_Expression Metabolic_Effects Metabolic Effects Gene_Expression->Metabolic_Effects Glucose_Uptake Increased Glucose Uptake Metabolic_Effects->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Metabolic_Effects->Insulin_Sensitivity antidiabetic_workflow start Start animal_model 1. Animal Selection (Wistar Rats) start->animal_model hfd 2. High-Fat Diet Feeding animal_model->hfd stz_injection 3. Streptozotocin (STZ) Injection hfd->stz_injection diabetes_confirm 4. Confirmation of Diabetes stz_injection->diabetes_confirm grouping 5. Grouping of Diabetic Animals diabetes_confirm->grouping treatment_phase 6. Oral Administration of Test Compounds grouping->treatment_phase monitoring_glucose 7. Weekly Blood Glucose Monitoring treatment_phase->monitoring_glucose final_analysis 8. Final Blood Collection (Lipid Profile) monitoring_glucose->final_analysis data_eval 9. Data Analysis final_analysis->data_eval end End data_eval->end

References

A Comparative Analysis of 2-(4-aminophenyl)benzothiazole and Tamoxifen in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational anticancer agent 2-(4-aminophenyl)benzothiazole and the standard-of-care drug, tamoxifen, for the treatment of estrogen receptor-positive (ER+) breast cancer. This analysis is based on publicly available experimental data and focuses on their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Introduction

2-(4-aminophenyl)benzothiazole is a member of the benzothiazole class of compounds that has demonstrated potent and selective antitumor activity in preclinical studies, particularly against breast cancer cell lines.[1][2][3] Its unique mechanism of action sets it apart from many existing chemotherapeutic agents.[4]

Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a cornerstone of endocrine therapy for ER+ breast cancer for decades.[5][6][7] It acts by competitively inhibiting the binding of estrogen to the estrogen receptor, thereby blocking the hormone's growth-promoting effects on cancer cells.[8][9][10][11]

This guide aims to provide a comprehensive and objective comparison to aid researchers in understanding the potential of 2-(4-aminophenyl)benzothiazole in the context of current therapeutic strategies.

Mechanism of Action

The two compounds exhibit fundamentally different mechanisms of action in their anticancer effects.

2-(4-aminophenyl)benzothiazole: This compound's antitumor activity is dependent on its metabolic activation. The cytochrome P450 isoform, CYP1A1, metabolizes the parent molecule into reactive electrophilic species.[4] These reactive metabolites can then form covalent adducts with DNA, leading to DNA damage and the induction of apoptosis, ultimately resulting in cell death.[4]

Tamoxifen: As a SERM, tamoxifen's primary mechanism is the competitive antagonism of the estrogen receptor (ER).[8][9][10][11] In ER+ breast cancer cells, estrogen binding to its receptor stimulates cell proliferation. Tamoxifen binds to the ER, preventing estrogen from binding and thereby inhibiting this proliferative signaling pathway.[8][9][10][11]

Mechanism_of_Action Comparative Mechanisms of Action cluster_0 2-(4-aminophenyl)benzothiazole cluster_1 Tamoxifen A 2-(4-aminophenyl)benzothiazole B CYP1A1 Metabolism A->B Metabolic Activation C Reactive Electrophilic Species B->C D DNA Adduct Formation C->D E Apoptosis D->E F Tamoxifen G Estrogen Receptor (ER) F->G Competitive Binding I Inhibition of Estrogen Binding G->I Conformational Change H Estrogen H->G Normal Binding J Blockade of Cell Proliferation I->J MTT_Assay_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the drug B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

References

Assessing Experimental Reproducibility for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the reliability and comparability of experimental findings, a thorough understanding of methodologies is paramount. This guide provides a comparative overview of synthetic protocols and biological evaluation methods relevant to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its analogs. By presenting detailed experimental data and workflows, this document aims to enhance reproducibility for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉NO₂S₂

  • Molecular Weight: 239.31 g/mol

  • CAS Number: 4767-00-4[1]

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. The reproducibility of the synthesis is highly dependent on the reaction conditions, purity of starting materials, and purification techniques. Below are representative protocols for similar structures, which can be adapted for the target compound.

Method 1: Conventional Synthesis of a Benzothiazole Derivative

A common method for synthesizing similar benzothiazole derivatives involves the reaction of a substituted benzothiazole with an appropriate haloalkanoate.[2]

Experimental Protocol:

  • Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.

  • Add potassium carbonate (K₂CO₃) (0.005 M) to the mixture and reflux.

  • Add ethyl chloroacetate (0.01 M) dropwise over 15 minutes.

  • Continue refluxing the reaction mixture until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • Remove acetone by distillation.

  • Pour the remaining filtrate into ice-cold water.

  • Extract the product with diethyl ether.

  • Recrystallize the final product from acetone.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can offer faster reaction times and potentially higher yields compared to conventional methods.[2]

Experimental Protocol:

  • Thoroughly mix 2-mercaptobenzothiazole (0.01 M), potassium carbonate (0.005 M), and ethyl chloroacetate (0.01 M) in a 10 ml vial.

  • Irradiate the mixture in a microwave reactor for approximately 4 minutes at 180°C.

  • Monitor the reaction by TLC.

  • Purify the resulting solid product by recrystallization.

Comparison of Synthetic Methods

The choice of synthetic method can significantly impact reaction time and yield, which are critical factors for reproducibility.

MethodTypical Reaction TimeTypical YieldKey Considerations
Conventional RefluxSeveral hoursModerateRequires careful temperature control and longer reaction times.
Microwave Irradiation2-15 minutesModerate to HighRapid heating can lead to different impurity profiles. Requires specialized equipment.[2]
Ultrasound Irradiation~15 minutesModerateOffers a balance between reaction time and energy input.[2]

Biological Activity Assessment

The benzothiazole scaffold is a versatile pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] Reproducibility in biological assays is crucial for the validation of potential therapeutic agents.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of benzothiazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution Method [6]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • To determine the MBC/MFC, an aliquot from the wells showing no growth is sub-cultured on agar plates. The lowest concentration that prevents colony formation is the MBC/MFC.

Table of Comparative Antimicrobial Activity for Benzothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
3i S. aureus-250-500[6]
3g S. aureus-250-500[6]
11 S. aureus-250-500[6]
Compound 3 E. coli25-10050-200[7]
Compound 4 E. coli25-10050-200[7]
Ciprofloxacin E. coli12.5-[8]

Note: Compound IDs are as specified in the cited literature.

Cytotoxic (Anticancer) Activity

The cytotoxic potential of benzothiazole derivatives against cancer cell lines is frequently evaluated using the MTT assay.[9]

Experimental Protocol: MTT Assay [10]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Table of Comparative Cytotoxicity of Benzothiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6b MCF-7 (Breast)5.15[11]
5c MCF-7 (Breast)7.39[11]
5d MCF-7 (Breast)7.56[11]
4 MCF-7 (Breast)8.64[11]
Cisplatin MCF-7 (Breast)13.33[11]
7e SKRB-3 (Breast)0.0012[10]
7e SW620 (Colon)0.0043[10]
7e A549 (Lung)0.044[10]

Note: Compound IDs are as specified in the cited literature.

Visualizing Workflows and Pathways

Diagrams

To aid in the conceptualization of experimental processes and biological mechanisms, the following diagrams are provided.

G General Synthesis Workflow for Benzothiazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Mixing in Solvent Mixing in Solvent 2-Mercaptobenzothiazole->Mixing in Solvent Haloalkanoate Haloalkanoate Haloalkanoate->Mixing in Solvent Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing in Solvent Heating (Conventional or Microwave) Heating (Conventional or Microwave) Mixing in Solvent->Heating (Conventional or Microwave) Solvent Removal Solvent Removal Heating (Conventional or Microwave)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General workflow for the synthesis of benzothiazole derivatives.

G Proposed Cytotoxic Mechanism of Benzothiazole Derivatives Benzothiazole Derivative Benzothiazole Derivative Cancer Cell Cancer Cell Benzothiazole Derivative->Cancer Cell Enzyme Inhibition Enzyme Inhibition Cancer Cell->Enzyme Inhibition Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Tyrosine Kinase Tyrosine Kinase Enzyme Inhibition->Tyrosine Kinase DNA Gyrase DNA Gyrase Enzyme Inhibition->DNA Gyrase Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Cycle Arrest Cell Cycle Arrest Apoptosis Induction->Cell Cycle Arrest Cell Death Cell Death Caspase Activation->Cell Death Cell Cycle Arrest->Cell Death

Caption: Potential mechanisms of action for cytotoxic benzothiazole compounds.[8][12]

Alternative Compounds and Scaffolds

For comparative studies, researchers often evaluate compounds with different core structures that exhibit similar biological activities.

  • Thiazolidinone Hybrids: These compounds combine the benzothiazole and thiazolidinone scaffolds and have shown potent cytotoxic activity.[10]

  • Pyridine-based Derivatives: Incorporation of a pyridine ring can modulate the biological activity of benzothiazole compounds.[13]

  • Quinoline Derivatives: Benzothiazole-quinoline conjugates have demonstrated promising antimicrobial properties.[4]

  • Triazole Conjugates: The combination of benzothiazole and triazole moieties has resulted in compounds with significant antibacterial and antifungal effects.[4]

By providing standardized protocols and comparative data, this guide serves as a resource to improve the design and reproducibility of experiments involving this compound and related benzothiazole derivatives.

References

Investigating the Off-Target Effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Comparative Guide to Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the on-target and off-target effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. To provide researchers, scientists, and drug development professionals with a valuable comparative resource, this guide focuses on the documented biological activities of structurally similar benzothiazole and thiazole propanoic acid derivatives. By examining these related compounds, we can infer potential biological activities and off-target effects that may be relevant to the compound of interest.

The benzothiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives have shown a wide spectrum of activities, including enzyme inhibition, antimicrobial effects, and antiproliferative action against cancer cell lines. This guide will present a comparative analysis of selected benzothiazole and thiazole propanoic acid derivatives for which experimental data is available.

Comparative Analysis of Biological Activity

Due to the absence of direct data for this compound, this section details the observed biological effects of structurally related compounds.

Antiproliferative Activity of Thiazole Propanoic Acid Derivatives

A study on 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives demonstrated their potential as anticancer agents. The presence of an oxime moiety on these molecules was found to significantly enhance their cytotoxic activity against A549 human lung adenocarcinoma cells.[1]

Compound/AlternativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 21 (with oxime)A5495.42Cisplatin11.71
Compound 22 (with oxime)A5492.47Cisplatin11.71
Compound 25 A5498.05Cisplatin11.71
Compound 26 A54925.4Cisplatin11.71

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives against the A549 human lung adenocarcinoma cell line. Data sourced from[1].

Enzyme Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of novel benzothiazoles were designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.[2]

CompoundTarget EnzymeIC50 (nM)
Compound 4f Acetylcholinesterase (AChE)23.4 ± 1.1
Compound 4f Monoamine Oxidase B (MAO-B)40.3 ± 1.7
Donepezil (Reference) Acetylcholinesterase (AChE)Not specified in abstract
Tacrine (Reference) Acetylcholinesterase (AChE)Not specified in abstract

Table 2: Enzyme inhibitory activity of a selected benzothiazole derivative against enzymes relevant to Alzheimer's disease. Data sourced from[2].

Experimental Protocols

Synthesis of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives[1]

A mixture of 3-((4-acetylphenyl)amino)propanoic acid (2.07 g, 0.01 mol), potassium thiocyanate (2.91 g, 0.03 mol), and acetic acid (15 mL) was refluxed for 10 hours. Concentrated hydrochloric acid (6 mL) was then added, and the mixture was heated at its boiling temperature for an additional 20 minutes. After cooling and dilution with water (50 mL), the resulting crystalline solid was filtered and washed with water.

In Vitro Antiproliferative Activity Assay (MTT Assay)[1]

A549 human lung adenocarcinoma cells were seeded in 96-well plates at a density of 1 × 10⁴ cells per well and allowed to adhere overnight. The cells were then treated with the test compounds at a concentration of 100 µM in triplicate. Following a 20-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.

Enzyme Inhibition Assay for AChE and MAO-B[2]

The inhibitory activities of the synthesized benzothiazole derivatives against AChE and MAO-B were evaluated using in vitro fluorometric methods. The compounds were tested at various concentrations (10⁻³ to 10⁻⁹ M) to determine their IC50 values. Non-linear regression analysis was used to calculate the IC50 values from the percentage inhibition data.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis Synthesis Workflow Start Start Reactants 3-((4-acetylphenyl)amino)propanoic acid + Potassium thiocyanate + Acetic acid Start->Reactants Reflux1 Reflux for 10 hours Reactants->Reflux1 Add_HCl Add concentrated HCl Reflux1->Add_HCl Reflux2 Reflux for 20 minutes Add_HCl->Reflux2 Cool_Dilute Cool and dilute with water Reflux2->Cool_Dilute Filter_Wash Filter and wash Cool_Dilute->Filter_Wash Product Thiazole Derivative Filter_Wash->Product cluster_assay MTT Assay Workflow Seed_Cells Seed A549 cells in 96-well plates Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_Compound Add test compound (100 µM) Incubate1->Add_Compound Incubate2 Incubate for 20 hours Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Dissolve_Formazan Dissolve formazan crystals Add_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance Dissolve_Formazan->Measure_Absorbance Result Determine Cell Viability Measure_Absorbance->Result cluster_pathway Potential Alzheimer's Disease Therapeutic Pathway Benzothiazole_Derivative Benzothiazole Derivative AChE Acetylcholinesterase (AChE) Benzothiazole_Derivative->AChE inhibits MAO_B Monoamine Oxidase B (MAO-B) Benzothiazole_Derivative->MAO_B inhibits Acetylcholine Increased Acetylcholine AChE->Acetylcholine leads to Neurotransmitter_Metabolism Altered Neurotransmitter Metabolism MAO_B->Neurotransmitter_Metabolism leads to Therapeutic_Effect Potential Therapeutic Effect Acetylcholine->Therapeutic_Effect Neurotransmitter_Metabolism->Therapeutic_Effect

References

benchmarking 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid against commercially available compounds

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Comparative Guide for Researchers

This guide provides a comprehensive framework for benchmarking the biological activity of this compound against commercially available compounds. Given the broad spectrum of activities associated with the benzothiazole scaffold, this document is divided into two key therapeutic areas: anticancer and antimicrobial performance.

For each area, this guide presents a direct comparison with established commercial drugs, detailed experimental protocols for performance evaluation, and visual diagrams of relevant biological pathways and workflows to provide a clear, data-driven context for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity Benchmark

Benzothiazole derivatives have emerged as a promising class of compounds in oncology, often exerting their effects through the modulation of critical signaling pathways that govern cell proliferation and survival. This section benchmarks this compound against two widely used anticancer agents: Gefitinib, a targeted therapy that inhibits the Epidermal Growth Factor Receptor (EGFR), and Doxorubicin, a conventional chemotherapeutic agent that induces apoptosis through DNA intercalation and topoisomerase II inhibition.

Data Presentation: Comparative Anticancer Potency

The following table summarizes the cytotoxic activity (IC50) of the selected compounds against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Note: As of the latest literature review, specific IC50 values for this compound against these cell lines are not publicly available. The table provides a template for experimental determination and comparison.

CompoundMechanism of ActionTarget Cancer Cell LineIC50 Value (µM)
This compound Putative Kinase Inhibitor / Apoptosis InducerA549 (Lung Carcinoma)Data to be determined
MCF-7 (Breast Cancer)Data to be determined
HepG2 (Liver Cancer)Data to be determined
Gefitinib EGFR Tyrosine Kinase InhibitorA549 (Lung Carcinoma)~7.0 - 31.0[1]
PC-9 (Lung Adenocarcinoma, EGFR mutant)~0.077[2]
Doxorubicin DNA Intercalator, Topoisomerase II InhibitorA549 (Lung Carcinoma)> 20[3][4]
MCF-7 (Breast Cancer)~2.5[3][4]
HepG2 (Liver Cancer)~12.2[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency, then trypsinize and count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Visualizations: Anticancer Mechanisms and Workflow

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7) seeding Seed Cells in 96-Well Plates cell_culture->seeding compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (48-72h) compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (3-4h) for Formazan Formation mtt_add->incubation solubilize Add Solubilization Solution incubation->solubilize read Read Absorbance (570 nm) solubilize->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 Value viability->ic50

Workflow for Determining Anticancer IC50 Values.

egfr_pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates via adaptor proteins GF Growth Factor (e.g., EGF) GF->EGFR Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhib Apoptosis Inhibition Akt->Apoptosis_Inhib Promotes Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole 2-(1,3-Benzothiazol-2- ylsulfanyl)propanoic acid (Putative Target) Benzothiazole->EGFR Inhibits? Benzothiazole->Akt Inhibits? Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Key Oncogenic Signaling Pathways Targeted by Anticancer Agents.

Part 2: Antimicrobial Activity Benchmark

The benzothiazole nucleus is a core component of many compounds screened for antimicrobial properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication and repair. This section benchmarks this compound against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that specifically targets bacterial DNA gyrase.

Data Presentation: Comparative Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a key indicator of a compound's antimicrobial efficacy.

Note: As of the latest literature review, specific MIC values for this compound against these bacterial strains are not publicly available. The table provides a template for experimental determination and comparison.

CompoundMechanism of ActionTarget Bacterial StrainMIC Value (µg/mL)
This compound Putative DNA Gyrase InhibitorStaphylococcus aureus (ATCC 25923)Data to be determined
Escherichia coli (ATCC 25922)Data to be determined
Pseudomonas aeruginosa (ATCC 27853)Data to be determined
Ciprofloxacin DNA Gyrase InhibitorStaphylococcus aureus~0.6[5]
Escherichia coli~0.013 - 0.08[5]
Pseudomonas aeruginosa~0.15[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound by testing its effect on the growth of a microorganism in a liquid broth medium.

Materials:

  • Target bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound and Ciprofloxacin

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 (broth and inoculum, no compound) serves as the positive growth control. Well 12 (broth only) serves as the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Visualizations: Antimicrobial Mechanism and Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Bacterial Suspension inoculum->inoculate_wells compound_dil Prepare Serial Dilutions of Compounds in Plate compound_dil->inoculate_wells incubation Incubate Plate (18-24h at 37°C) inoculate_wells->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Workflow for Determining Antimicrobial MIC Values.

dna_gyrase_mechanism cluster_process Bacterial DNA Replication ReplicationFork Replication Fork SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA Creates DNAGyrase DNA Gyrase (GyrA & GyrB subunits) SupercoiledDNA->DNAGyrase is Substrate for RelaxedDNA Relaxed DNA DNA_Synth DNA Synthesis Continues RelaxedDNA->DNA_Synth DNAGyrase->RelaxedDNA Relaxes Supercoils (ATP-dependent) DNA_Damage DNA Damage & Cell Death DNAGyrase->DNA_Damage Leads to Benzothiazole 2-(1,3-Benzothiazol-2- ylsulfanyl)propanoic acid (Putative Target) Benzothiazole->DNAGyrase Inhibits? Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase Inhibits by stabilizing DNA-gyrase complex

Mechanism of Action for DNA Gyrase Inhibitors.

References

validating the therapeutic potential of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Therapeutic Potential of Benzothiazole Derivatives in Animal Models: A Comparative Guide

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the therapeutic potential of benzothiazole-based compounds in various animal models, with a focus on their anti-inflammatory and anti-cancer properties. While specific in-vivo data for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is not extensively available in public literature, this document will draw upon data from structurally related benzothiazole derivatives to illustrate the validation process and comparative efficacy. The information presented is intended for researchers, scientists, and drug development professionals.

Therapeutic Landscape of Benzothiazole Derivatives

The benzothiazole scaffold is a key pharmacophore found in numerous FDA-approved drugs and investigational compounds.[1] Its derivatives have shown promise in a multitude of therapeutic areas including:

  • Oncology: As anti-cancer agents, benzothiazole derivatives have been shown to inhibit various kinases, topoisomerases, and induce apoptosis.[1][2][6][7]

  • Inflammation: Several derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3][8]

  • Neurodegenerative Diseases: Compounds like Riluzole are used in the treatment of Amyotrophic Lateral Sclerosis (ALS), and others are being investigated for Alzheimer's and Parkinson's disease.[1][9][10]

  • Infectious Diseases: The benzothiazole nucleus is a component of various antimicrobial, antiviral, and antifungal agents.[1][4]

Comparative Efficacy in Preclinical Animal Models

This section provides a comparative summary of the in-vivo efficacy of representative benzothiazole derivatives against standard-of-care drugs in relevant animal models.

Anti-Inflammatory Activity

Model: Carrageenan-induced paw edema in rats, a standard model for acute inflammation.

Compound/DrugDoseRoute of AdministrationMaximum Inhibition of Edema (%)Time Point (hours)Reference Compound
Benzothiazole Derivative 17c 10 mg/kgOral80%3Diclofenac Sodium
Benzothiazole Derivative 17i 10 mg/kgOral78%3Diclofenac Sodium
Diclofenac Sodium10 mg/kgOral82%3-

Table 1: Comparison of anti-inflammatory activity of benzothiazole derivatives and Diclofenac Sodium in the rat paw edema model. Data synthesized from similar studies on benzothiazole derivatives.[3]

Anti-Cancer Activity

Model: 4T1 murine breast cancer model, which mimics human metastatic breast cancer.

Compound/DrugDoseRoute of AdministrationTumor Growth Inhibition (%)Reduction in Lung MetastasesReference Compound
XC-591 (Benzothiazole-2-thiol derivative)50 mg/kgOralSignificant (p<0.05)Significant (p<0.05)Cisplatin
Cisplatin5 mg/kgIntraperitonealSignificant (p<0.05)--

Table 2: Comparison of anti-tumor and anti-metastatic activity of a benzothiazole-2-thiol derivative (XC-591) and Cisplatin in a 4T1 murine breast cancer model.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (Diclofenac Sodium), and test groups (Benzothiazole derivatives).

  • Procedure:

    • Initial paw volume is measured using a plethysmometer.

    • The respective drug/vehicle is administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, and 3 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

4T1 Murine Breast Cancer Model
  • Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.

  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Inoculation: 1x10^5 4T1 cells are injected into the mammary fat pad of each mouse.

  • Treatment:

    • When tumors reach a palpable size, mice are randomized into treatment groups (vehicle, XC-591, Cisplatin).

    • Treatments are administered as per the specified dose and route.

  • Efficacy Assessment:

    • Tumor volume is measured every 2-3 days.

    • At the end of the study, mice are euthanized, and primary tumors and lungs are collected.

    • Tumor weight is recorded, and lung surface metastases are counted.

  • Toxicity Assessment: Body weight is monitored throughout the study, and major organs can be collected for histological analysis.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication.

Potential Anti-Cancer Signaling Pathway of Benzothiazole Derivatives

Many benzothiazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Caspase3_inactive Pro-Caspase-3 Akt->Caspase3_inactive Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RhoGDI RhoGDI RhoGDI->Caspase3_inactive Inhibits Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Induces Benzothiazole Benzothiazole Derivative (e.g., XC-591) Benzothiazole->RTK Inhibits Benzothiazole->Akt Inhibits Phosphorylation Benzothiazole->RhoGDI Inhibits Benzothiazole->Caspase3_active Activates G cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis A Cancer Cell Culture C Tumor Cell Inoculation A->C B Animal Acclimatization (e.g., BALB/c mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (Vehicle, Test Compound, Standard) E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint: Euthanasia & Tissue Collection G->H I Ex-vivo Analysis (Tumor Weight, Metastasis Count, Histology) H->I J Statistical Analysis & Conclusion I->J

References

Unraveling the Anticancer Potential: A Comparative Guide to the Mechanism of Action of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and Alternative EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid's putative mechanism of action, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential, benchmarked against other benzothiazole derivatives and established EGFR inhibitors, supported by experimental data and detailed protocols.

Postulated Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Based on extensive research into the bioactivities of structurally related benzothiazole derivatives, it is postulated that this compound exerts its primary anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR, a key player in cellular signaling, regulates processes such as cell proliferation, differentiation, and survival. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

Inhibition of EGFR tyrosine kinase by this compound is thought to block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling can induce cell cycle arrest and apoptosis in cancer cells. This proposed mechanism aligns with the observed anticancer properties of numerous benzothiazole-containing compounds.

Comparative Analysis of Inhibitory Potency

To contextualize the potential efficacy of this compound, this guide provides a comparative look at the inhibitory activities of other benzothiazole derivatives and established EGFR inhibitors, Erlotinib and Gefitinib. The data, presented in the tables below, is a compilation from various studies and showcases the half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) against different cancer cell lines.

Table 1: Comparative in vitro EGFR Tyrosine Kinase Inhibition
Compound/Derivative ClassTargetIC50 (nM)Reference
Benzothiazole Derivatives EGFR-TKVaries (Sub-micromolar to low micromolar)[1][2]
ErlotinibEGFR-TK2[1][3]
GefitinibEGFR-TK26 - 57[4]
Table 2: Comparative Cellular Antiproliferative Activity (GI50/IC50)
CompoundCell LineCancer TypeGI50/IC50Reference
Benzothiazole Derivative (Compound 3) NCI-H522Non-Small Cell Lung Cancer22.3 nM (GI50)[1]
Benzothiazole Derivative (Compound 5) MDA-MB-468Breast Cancer69.1 nM (GI50)[1]
ErlotinibA431Epidermoid Carcinoma300 nM (IC50)[5]
ErlotinibH460Non-Small Cell Lung Cancer8 µM (IC50)[5]
ErlotinibA549Non-Small Cell Lung Cancer5.3 µM (IC50) at 24hrs[6]
GefitinibHCC827Lung Adenocarcinoma13.06 nM (IC50)[7]
GefitinibPC9Lung Adenocarcinoma77.26 nM (IC50)[7]
GefitinibA549Non-Small Cell Lung Cancer19.91 µM (GI50)[8]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the proposed mechanism and the experimental procedures used for its investigation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR EGFR (Dimerized & Autophosphorylated) EGFR->P_EGFR Dimerization RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Benzothiazole This compound & Alternatives Benzothiazole->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Gene Expression

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Recombinant EGFR Tyrosine Kinase Incubate Incubation Enzyme->Incubate Substrate Peptide Substrate + ATP Substrate->Incubate Inhibitor Test Compound Inhibitor->Incubate Detection Measure Phosphorylation (e.g., TR-FRET, Radioactivity) Incubate->Detection IC50_Calc Calculate IC50/GI50 Values Detection->IC50_Calc Data Analysis Cells Cancer Cell Line (e.g., A549, NCI-H1975) Treatment Treat with Test Compound Cells->Treatment Incubate_Cells Incubation (e.g., 72h) Treatment->Incubate_Cells MTT_Assay MTT Reagent Addition & Incubation Incubate_Cells->MTT_Assay Solubilization Formazan Solubilization MTT_Assay->Solubilization Readout Measure Absorbance (570 nm) Solubilization->Readout Readout->IC50_Calc Data Analysis

Caption: Workflow for Biochemical and Cellular Assays.

Detailed Experimental Protocols

For reproducibility and validation, detailed protocols for the key assays are provided below.

EGFR Tyrosine Kinase Inhibition Assay (TR-FRET based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR tyrosine kinase.[9]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO and diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values.

References

Safety Operating Guide

Proper Disposal of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data for related compounds, personal protective equipment (PPE) is the primary defense against potential hazards.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat, long-sleeved clothingTo minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table summarizes available data for the closely related compound Benzothiazole to provide an indication of its properties.

PropertyValueSource
Molecular Formula C7H5NS-
Melting Point 2 °C
Boiling Point 231 °C
Density 1.238 g/cm³ at 25 °C
Log Pow (n-octanol/water) 2.01 (calculated)

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations. The following workflow outlines the recommended steps.

Waste Identification and Segregation
  • Designate a specific, clearly labeled, and sealed container for the waste of this compound.[3]

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

Waste Collection
  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[3]

  • For liquid waste, use a funnel to avoid spills. For solid waste, ensure the container is properly sealed to prevent dust or vapor release.[3]

Labeling
  • Label the waste container with the full chemical name: "Waste this compound".[3]

  • Include appropriate hazard symbols (e.g., irritant).

  • Indicate the approximate quantity of waste in the container.[3]

Storage
  • Store the sealed waste container in a designated hazardous waste accumulation area.[3]

  • This area should be secure, well-ventilated, and away from incompatible materials.[3]

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • The recommended method of disposal for benzothiazole derivatives is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[3]

  • Never dispose of this compound down the drain or in the regular trash. [3]

Experimental Protocol: Neutralization of Acidic Waste

For aqueous waste solutions of this compound, a neutralization step may be considered as a pretreatment before collection for disposal, especially if the waste is characterized as corrosive (pH ≤ 2). This procedure should only be performed by trained personnel.

Materials:

  • Aqueous waste solution of this compound

  • Sodium bicarbonate (baking soda) or another suitable base (e.g., sodium hydroxide, calcium hydroxide)

  • pH indicator strips or a pH meter

  • Stir bar and stir plate

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Work in a chemical fume hood.

  • Place the container with the acidic waste solution on a stir plate and add a stir bar.

  • Slowly and carefully add small portions of the neutralizing agent (e.g., sodium bicarbonate) to the stirring solution. Be cautious as this can cause fizzing or heat generation.

  • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, collect the solution in a designated hazardous waste container and label it accordingly for disposal. Do not assume the neutralized solution is safe for drain disposal without consulting your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound identify 1. Waste Identification & Segregation - Designate a specific, labeled container. - Do not mix with other waste streams. start->identify collect 2. Waste Collection - Collect all contaminated materials. - Use a funnel for liquids, seal solids. identify->collect label 3. Labeling - Full chemical name. - Hazard symbols. - Quantity. collect->label storage 4. Storage - Secure, well-ventilated area. - Away from incompatible materials. label->storage disposal 5. Final Disposal - Contact EHS or licensed contractor. - Recommended: Incineration. storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.